molecular formula C11H13NO3 B6324476 Benzyl oxetan-3-ylcarbamate CAS No. 1207175-40-3

Benzyl oxetan-3-ylcarbamate

Número de catálogo: B6324476
Número CAS: 1207175-40-3
Peso molecular: 207.23 g/mol
Clave InChI: WHMBXCKKVJEOIO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzyl oxetan-3-ylcarbamate is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
The exact mass of the compound Benzyl N-(oxetan-3-yl)carbamate is 207.08954328 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzyl oxetan-3-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl oxetan-3-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

benzyl N-(oxetan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(12-10-7-14-8-10)15-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMBXCKKVJEOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Role of benzyl oxetan-3-ylcarbamate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Implementation of Benzyl Oxetan-3-ylcarbamate in Medicinal Chemistry: A Technical Guide

Executive Summary

Benzyl oxetan-3-ylcarbamate (CAS: 1207175-40-3) serves as the primary stable precursor for 3-aminooxetane , a high-value bioisostere in modern drug discovery. While the free amine (3-aminooxetane) is volatile and difficult to store, the Cbz-protected form allows for precise stoichiometry and "on-demand" generation of the amine.

The 3-aminooxetane motif is deployed to resolve critical DMPK (Drug Metabolism and Pharmacokinetics) liabilities. By replacing gem-dimethyl, methylene, or carbonyl groups, it lowers lipophilicity (LogD), enhances aqueous solubility (often >100-fold), and modulates basicity (pKa reduction by ~2–3 units) without altering the vector of the pharmacophore. This guide details the synthesis, deprotection, and strategic application of this building block.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name Benzyl N-(oxetan-3-yl)carbamate
CAS Number 1207175-40-3
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Core Motif 3-Aminooxetane (masked)
Key Function Bioisostere for gem-dimethyl, carbonyl, or morpholine
pKa (of free amine) ~7.9 (vs. ~10.6 for isopropylamine)

The "Oxetane Effect": The oxetane ring is a 4-membered ether.[1] The oxygen atom exerts a strong inductive electron-withdrawing effect ($ -I $) on the C3 position. When an amine is attached at C3, this inductive effect significantly lowers the basicity of the nitrogen lone pair. This is a critical design feature for reducing hERG channel inhibition and improving membrane permeability by ensuring a higher fraction of the neutral species at physiological pH.

Strategic Utility: Why Use This Building Block?

A. Solubility & Lipophilicity Modulation

The oxetane ring is polar but compact. Replacing a lipophilic gem-dimethyl group with an oxetane ring typically reduces LogD by 1.0–2.0 units and increases thermodynamic solubility.

Comparative Data (Wuitschik et al.):

Scaffold Substituent (R) LogD (pH 7.4) Solubility (µM)

| Gem-Dimethyl |


 | 3.5 | 50 |
| Oxetane  | Oxetan-3,3-diyl | 2.1 | >5000 |
| Carbonyl  | 

| 1.8 | >5000 |[2]
B. Basicity Reduction (pKa Modulation)

High basicity in drug candidates often correlates with hERG toxicity and P-gp efflux liability. The 3-aminooxetane motif offers a "low-basicity" primary amine surrogate.

  • Isopropylamine pKa: ~10.6[3]

  • Cyclobutylamine pKa: ~9.7

  • 3-Aminooxetane pKa: ~7.9

C. Metabolic Stability

The oxetane ring blocks metabolic "soft spots." Unlike a cyclobutane or isopropyl group, which are prone to oxidative metabolism (CYP450-mediated hydroxylation), the oxetane ring is generally metabolically robust, provided the ring strain does not trigger acid-catalyzed opening in the stomach (which is rare for 3-substituted oxetanes under physiological conditions).

Experimental Protocols

Workflow Visualization

The following diagram outlines the synthesis of the building block and its downstream application.

SynthesisWorkflow Start Oxetane-3-carboxylic Acid Step1 Curtius Rearrangement (DPPA, Benzyl Alcohol, Et3N) Start->Step1  Activation   Product Benzyl oxetan-3-ylcarbamate (Stable Precursor) Step1->Product  Trapping   Deprotect Hydrogenation (H2, Pd/C) Product->Deprotect  On-demand   Active 3-Aminooxetane (Unstable Free Amine) Deprotect->Active  - CO2, Toluene   Coupling Drug Coupling (SnAr, Amide Bond, etc.) Active->Coupling  Immediate Use  

Caption: Synthesis of Benzyl oxetan-3-ylcarbamate via Curtius rearrangement and subsequent deprotection.

Protocol A: Synthesis of Benzyl oxetan-3-ylcarbamate

Primary route via Curtius Rearrangement.[4][5]

  • Reagents: Oxetane-3-carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (Et3N, 1.2 eq), Benzyl alcohol (1.5 eq), Toluene (anhydrous).

  • Procedure:

    • Dissolve oxetane-3-carboxylic acid in anhydrous toluene under

      
      .
      
    • Add Et3N followed by DPPA dropwise at 0°C.

    • Stir at room temperature for 1 hour to form the acyl azide.

    • Heat the mixture to 80°C for 2 hours. Note: Evolution of

      
       gas indicates isocyanate formation.
      
    • Add Benzyl alcohol and continue heating at 80°C for 4–6 hours.

    • Cool to room temperature. Dilute with EtOAc, wash with saturated

      
       and brine.
      
    • Purify via silica gel chromatography (Hexane/EtOAc).

  • Yield: Typically 60–75%. The product is a white solid.

Protocol B: Deprotection to 3-Aminooxetane

Critical Note: 3-Aminooxetane is volatile and prone to polymerization/degradation. It should be generated immediately before use.

  • Reagents: Benzyl oxetan-3-ylcarbamate, 10% Pd/C (10 wt%), Methanol (or Ethanol).

  • Procedure:

    • Dissolve the carbamate in methanol.

    • Add Pd/C catalyst under an inert atmosphere (Argon).

    • Purge with

      
       gas (balloon pressure is sufficient).
      
    • Stir vigorously at room temperature for 1–2 hours. Monitor by TLC (disappearance of starting material).

    • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with methanol.

    • Usage: Do not concentrate to dryness if possible. Use the methanolic solution directly in the next coupling step. If concentration is required, do so at low temperature (<30°C) and do not store the free amine for extended periods.

Decision Framework: When to Use Oxetanes

Use the following logic to determine if this building block is appropriate for your lead optimization campaign.

DecisionTree Start Lead Optimization Issue? Solubility Poor Solubility? Start->Solubility Metab Metabolic Hotspot (gem-dimethyl)? Start->Metab Basicity High Basicity/hERG? Start->Basicity UseOxetane Deploy 3-Aminooxetane Solubility->UseOxetane Yes (>100x boost) ConsiderOther Consider other isosteres (Cyclobutane, etc.) Solubility->ConsiderOther No Metab->UseOxetane Yes (Blocks CYP) Metab->ConsiderOther No Basicity->UseOxetane Yes (Lowers pKa ~2 units) Basicity->ConsiderOther No

Caption: Decision logic for deploying oxetane bioisosteres in medicinal chemistry campaigns.

Safety & Handling

  • Ring Strain: The oxetane ring has significant strain energy (~106 kJ/mol). While kinetically stable, avoid strong Lewis acids or extremely high temperatures (>120°C) which may trigger ring-opening polymerization.

  • Free Amine: 3-Aminooxetane is a low-molecular-weight amine. It acts as a skin and respiratory irritant. Handle only in a fume hood.

  • DPPA: Diphenylphosphoryl azide is toxic and potentially explosive if distilled. Use with caution during the Curtius rearrangement.

References

  • Wuitschik, G., et al. (2006).[6] "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 45(46), 7736–7739. Link

  • Wuitschik, G., Carreira, E. M., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][6] Chemical Reviews, 116(19), 12150–12233. Link

  • Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067. Link

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link

Sources

Technical Whitepaper: Benzyl Oxetan-3-ylcarbamate as a Strategic Precursor for Gem-Dimethyl Bioisosterism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the optimization of drug-like properties often necessitates the replacement of lipophilic moieties with polar, metabolically stable surrogates.[1] The 3,3-disubstituted oxetane ring has emerged as a premier bioisostere for the gem-dimethyl group, offering reduced lipophilicity (LogP), enhanced aqueous solubility, and improved metabolic stability while retaining steric fidelity.

Benzyl oxetan-3-ylcarbamate (Cbz-3-aminooxetane) serves as a critical, bench-stable precursor for accessing the 3-aminooxetane motif. This guide details the physicochemical rationale, synthetic utility, and experimental protocols for leveraging this precursor to install oxetane bioisosteres in drug candidates.[1][2]

The Bioisosteric Rationale: Oxetane vs. Gem-Dimethyl[1][3][4]

The "gem-dimethyl effect" is a classical strategy to restrict conformational freedom and improve target binding. However, the introduction of gem-dimethyl groups (-C(CH3)2-) often incurs a penalty in lipophilicity and metabolic liability (via CYP450 oxidation of methyl groups).

The oxetane ring acts as a bioisostere by mimicking the steric bulk and bond angles of the gem-dimethyl group while introducing a significant dipole and lowering LogP.

Physicochemical Comparison

The following table contrasts the properties of a generic gem-dimethyl motif against its oxetane counterpart.

PropertyGem-Dimethyl (-C(Me)2-)Oxetane (-C3H4O-)Impact on Drug Design
Lipophilicity (ΔLogP) Baseline-1.0 to -1.3Significant reduction in lipophilicity; improves LLE.
H-Bonding NoneAcceptor (Weak)Increases aqueous solubility; potential for new interactions.
Metabolic Stability Low (Methyl oxidation)HighBlocks metabolic soft spots; oxetane ring is generally stable to CYP450.
Steric Bulk HighModerate-HighMaintains "puckered" conformation similar to cyclohexane/dimethyl.
Basicity (pKa of adjacent amine) Increases pKaLowers pKa (~1-2 units)Modulates basicity of adjacent amines, improving permeability.
Structural Overlay & Logic

The oxetane ring's oxygen atom acts as a metabolic block, preventing the rapid hydroxylation often seen with methyl groups.

Bioisostere_Logic GemDimethyl Gem-Dimethyl Motif (Lipophilic, Metabolically Labile) Oxetane Oxetane Motif (Polar, Metabolically Stable) GemDimethyl->Oxetane Bioisosteric Replacement Properties Property Modulation: ↓ LogP (~1 unit) ↑ Solubility ↓ pKa (if amine attached) Oxetane->Properties Resulting Effect

Figure 1: The transition from gem-dimethyl to oxetane improves physicochemical parameters while maintaining structural integrity.

The Precursor Profile: Benzyl Oxetan-3-ylcarbamate[5]

Direct handling of free 3-aminooxetane can be challenging due to its volatility and potential for polymerization or ring opening under uncontrolled conditions. Benzyl oxetan-3-ylcarbamate (CAS: 1207175-40-3) provides a crystalline, chemically stable "masked" form of the amine.

Key Advantages of the Cbz-Precursor
  • Orthogonal Protection: The Carboxybenzyl (Cbz) group is stable to acidic conditions (e.g., TFA, HCl) often used to deprotect Boc groups elsewhere in the molecule. This allows for selective functionalization of polyamine scaffolds.

  • Storage Stability: Unlike the free amine or volatile oxetan-3-one, the carbamate is a solid (mp 86–89 °C) that is stable at room temperature.

  • Controlled Release: The free amine is generated in situ or immediately prior to coupling, minimizing degradation risks.

Experimental Protocols

Protocol A: Cbz-Deprotection (Hydrogenolysis)

Objective: To liberate the free 3-aminooxetane for subsequent coupling. Note: Avoid strong mineral acids during workup to prevent oxetane ring opening.

Materials:

  • Benzyl oxetan-3-ylcarbamate (1.0 equiv)[3]

  • Pd/C (10% w/w, 0.1 equiv by mass)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (balloon pressure)

Step-by-Step Methodology:

  • Dissolution: Dissolve Benzyl oxetan-3-ylcarbamate in MeOH (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen).

  • Hydrogenation: Purge the vessel with

    
     gas. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 1–4 hours. Monitor by TLC (stain with ninhydrin; free amine will stain, starting material is UV active).
    
  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH.

    • Critical Check: Do not use acidic washes.

  • Concentration: Concentrate the filtrate under reduced pressure at low temperature (<40 °C).

  • Result: The free amine (3-aminooxetane) is obtained as a colorless oil/semisolid. Use immediately in the next step.

Protocol B: Amide Coupling (General Procedure)

Objective: To couple 3-aminooxetane to a carboxylic acid drug scaffold.

Materials:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • Freshly deprotected 3-aminooxetane (1.2 equiv)

  • HATU (1.2 equiv)[3]

  • DIPEA (3.0 equiv)[3]

  • DMF or DCM (anhydrous)

Step-by-Step Methodology:

  • Activation: To a solution of the Carboxylic Acid in DMF (0.1 M) at 0 °C, add DIPEA followed by HATU. Stir for 15 minutes to activate the acid.

  • Addition: Add the solution of 3-aminooxetane (from Protocol A) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours.

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (mild base) and brine.
    
    • Caution: Avoid acidic washes (e.g., 1M HCl) if the product is acid-sensitive; use dilute citric acid or ammonium chloride if necessary, but rapid processing is advised.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    

Synthetic Workflow Visualization

The following diagram illustrates the integration of Benzyl oxetan-3-ylcarbamate into a drug discovery workflow, highlighting the orthogonal stability.

Synthetic_Workflow Precursor Benzyl oxetan-3-ylcarbamate (Stable Precursor) Deprotection Deprotection (H2, Pd/C, MeOH) Precursor->Deprotection Intermediate 3-Aminooxetane (Reactive Nucleophile) Deprotection->Intermediate Coupling Amide Coupling (R-COOH, HATU, DIPEA) Intermediate->Coupling FinalProduct Oxetane-Modified Drug Candidate (Improved LogP/Metab Stability) Coupling->FinalProduct

Figure 2: Synthetic pathway from the Cbz-protected precursor to the final bioisostere-containing candidate.[3]

Troubleshooting & Stability Guide

Acid Sensitivity

The oxetane ring is strained. While 3,3-disubstituted oxetanes are relatively robust, the ring can open under strong acidic conditions, particularly in nucleophilic solvents (e.g., HCl in MeOH).

  • Recommendation: Perform deprotections under neutral conditions (hydrogenolysis). If acid deprotection of other groups (e.g., Boc) is required later, use TFA/DCM at 0 °C and quench immediately; avoid heating with strong acids.

Solubility

The Cbz-precursor has low water solubility but dissolves well in organic solvents (DCM, MeOH, EtOAc). The deprotected amine is highly polar and water-soluble.

  • Recommendation: If the free amine is not visible in organic extraction during workup, it may be in the aqueous phase. For simple couplings, "telescoping" the reaction (concentrating the hydrogenation mixture and adding the coupling partners directly) is often preferred to avoid isolation losses.

References

  • Wuitschik, G., et al. (2010).[4] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Burkhard, J. A., et al. (2010).[4] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067. Link

  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews, 116(19), 12150–12233. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Context on bioisosterism and polarity). Link

Sources

Methodological & Application

Application Note: Catalytic Hydrogenolysis of Benzyl Oxetan-3-ylcarbamate

[1]

Executive Summary

This guide details the protocol for the chemoselective deprotection of benzyl oxetan-3-ylcarbamate (Cbz-protected oxetan-3-amine) to yield oxetan-3-amine.[1] While hydrogenolysis over Palladium on Carbon (Pd/C) is a standard transformation, the presence of the strained oxetane ring requires specific attention to acidity and workup conditions to prevent ring-opening.[1] Furthermore, the high volatility and hydrophilicity of the resulting free amine (oxetan-3-amine) necessitate specialized isolation techniques—typically conversion to a stable salt—to avoid yield loss during solvent removal.[1]

Introduction & Mechanistic Insight

The Role of Oxetanes in Drug Discovery

The oxetane ring has emerged as a critical "gem-dimethyl" surrogate in modern medicinal chemistry.[1][2][3] As established by Wuitschik, Carreira, and colleagues at Roche and ETH Zürich, the oxetane ring offers a metabolic "soft spot" protection similar to a gem-dimethyl group but with significantly lower lipophilicity (LogP) and improved aqueous solubility [1, 2].[1]

Reaction Mechanism

The cleavage of the benzyloxycarbonyl (Cbz) group proceeds via a standard heterogeneous catalytic cycle on the Palladium surface.

  • Adsorption: The benzyl aromatic ring coordinates to the Pd surface.[1]

  • Oxidative Addition: The benzylic C-O bond is cleaved by surface hydrides.[1]

  • Decarboxylation: The resulting carbamic acid intermediate is unstable and spontaneously decarboxylates to release

    
     and the free amine.[1]
    

Critical Stability Note: While oxetanes are more stable than epoxides, they are susceptible to acid-catalyzed ring-opening hydrolysis, yielding 1,3-diols.[1] The carbamic acid intermediate generated in situ is generally too weak to trigger this, but exogenous acids (e.g., HCl used to activate catalysts) must be avoided.[1]

Pathway Visualization

The following diagram illustrates the reaction pathway and potential degradation routes.

ReactionPathwaySubstrateBenzyl oxetan-3-ylcarbamate(Cbz-Protected)PdComplexPd-Surface ComplexSubstrate->PdComplex+ Pd/C, H2IntermediateOxetan-3-ylcarbamic acid(Transient)PdComplex->IntermediateHydrogenolysisByproductToluene + CO2PdComplex->Byproduct- TolueneProductOxetan-3-amine(Free Base)Intermediate->Product- CO2 (Decarboxylation)DegradationRing Opening(Amino-propanediol)Intermediate->DegradationAcid Catalysis(Avoid Strong Acid)

Figure 1: Mechanistic pathway of Cbz-deprotection showing the desired decarboxylation and potential acid-catalyzed ring-opening risk.[1][4]

Experimental Protocol

Reagents & Equipment
  • Substrate: Benzyl oxetan-3-ylcarbamate (1.0 equiv).

  • Catalyst: 10 wt% Pd/C (wet support, Degussa type E101 or equivalent).[1] Note: Wet catalyst is safer and reduces pyrophoric risk.[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH), HPLC grade.[1]

  • Hydrogen Source: Hydrogen balloon (1 atm).

  • Additives: None (Avoid acetic acid).

  • Workup: Celite® 545, Oxalic acid (anhydrous) or HCl in dioxane (for salt formation).[1]

Step-by-Step Methodology
Step 1: Reaction Setup[1][4][5][6]
  • Dissolve Benzyl oxetan-3-ylcarbamate (1.0 g, 4.8 mmol) in MeOH (20 mL, 0.25 M concentration).

    • Why: Methanol facilitates rapid hydrogenolysis and solubilizes the polar product.[1]

  • Purge the solution with Nitrogen (

    
    ) for 5 minutes to remove dissolved oxygen.[1]
    
  • Carefully add 10% Pd/C (100 mg, 10 wt% loading relative to substrate).

    • Safety: Add catalyst to the wet solution under inert gas to prevent ignition of solvent vapors.[1]

Step 2: Hydrogenation[1][3]
  • Equip the flask with a 3-way stopcock and a hydrogen balloon.[1]

  • Evacuate the flask (house vacuum is sufficient) and backfill with

    
    . Repeat 3 times.
    
  • Stir vigorously at Room Temperature (20-25°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (visualize with Ninhydrin stain; UV is not effective for the product) or LC-MS.[1] The starting material (UV active) should disappear.[1]

Step 3: Filtration (The Safety Critical Step)[1]
  • Dilute the reaction mixture with 10 mL MeOH.

  • Filter the mixture through a pad of Celite® to remove the catalyst.[1]

  • IMMEDIATELY rinse the filter cake with water or keep it wet.[1]

    • Hazard:[1] Dry Pd/C saturated with hydrogen is pyrophoric.[1] Never pull air through the dry cake for extended periods.[1]

Step 4: Isolation (The Yield Critical Step)

Decision Point: Oxetan-3-amine is a volatile liquid (bp est. 80-90°C) and difficult to handle as a free base.[1] Salt formation is strongly recommended. [1]

Option A: Isolation as Oxalate Salt (Preferred for stability) [1]

  • To the methanolic filtrate, add Oxalic acid (0.5 equiv if forming 2:1 salt, or 1.0 equiv for 1:1 salt) dissolved in MeOH.

  • Stir for 10 minutes. A white precipitate should form.[1]

  • Concentrate the solvent to ~20% volume.[1]

  • Add cold Diethyl Ether (

    
    )  to maximize precipitation.[1]
    
  • Filter the solid and dry under vacuum.[1]

Option B: Isolation as HCl Salt [1]

  • Cool the filtrate to 0°C.

  • Add 4M HCl in Dioxane (1.1 equiv) dropwise.

  • Concentrate in vacuo to yield the hydrochloride salt.[1]

Workup & Isolation Workflow

WorkflowStartReaction Mixture(MeOH, Pd/C, Product)FilterFiltration via Celite(Remove Pd/C)Start->FilterFiltrateClear Filtrate(Free Amine in MeOH)Filter->FiltrateDecisionIsolation StrategyFiltrate->DecisionRouteARoute A: Volatile Free Base(NOT RECOMMENDED)Decision->RouteARouteBRoute B: Salt Formation(Standard Protocol)Decision->RouteBEvapRotary Evaporation(High Risk of Loss)RouteA->EvapSaltAddAdd Acid(Oxalic or HCl)RouteB->SaltAddPrecipPrecipitation/CrystallizationSaltAdd->PrecipFinalStable Solid SaltPrecip->Final

Figure 2: Isolation workflow emphasizing salt formation to mitigate volatility risks.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Mass Balance) Product volatility.[1][7]Do not evaporate to dryness as a free base.[1] Form the HCl or Oxalate salt immediately after filtration.[1]
Incomplete Conversion Catalyst poisoning or low pressure.[1]Ensure vigorous stirring (gas-liquid transfer is rate-limiting).[1] Refresh

balloon.
Ring Opening (Byproducts) Acidic conditions.[1][8]Ensure the solvent is neutral.[1] Do not use acidic catalyst pretreatments.[1] Avoid high temperatures (>40°C).
Pyrophoric Event Dry Pd/C catalyst.[1][5]Keep the Celite pad wet with water after filtration.[1] Dispose of catalyst in a dedicated waste container with water.[1]

Expected Data

  • Appearance: White crystalline solid (as salt).[1]

  • 1H NMR (DMSO-d6, HCl salt):

    
     8.5-9.0 (br s, 
    
    
    ), 4.7-4.8 (m, oxetane
    
    
    ), 4.4-4.5 (m, oxetane
    
    
    ), 4.3 (m, CH-N).[1]
  • Stability: The salt form is stable at room temperature for months.[1] The free base degrades/polymerizes slowly and absorbs

    
     from air.[1]
    

References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006).[1][9][10] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736–7739.[1][9][10] [Link][1]

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010).[1][9] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[1][2] [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016).[1][9] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.[1] [Link][1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] [Link]

Optimized Protocols for the N-Alkylation of Benzyl Oxetan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: Benzyl oxetan-3-ylcarbamate (Cbz-protected 3-aminooxetane). Transformation: N-alkylation of the carbamate nitrogen. Critical Challenge: Balancing the nucleophilicity required for alkylation against the latent instability of the oxetane ring (strain energy ~25.5 kcal/mol).

The Chemist's Dilemma: Stability vs. Reactivity

The N-alkylation of oxetan-3-ylcarbamates presents a specific paradox in organic synthesis. While the oxetane ring is kinetically stable to nucleophiles and strong bases (making basic alkylation theoretically safe), it is hypersensitive to Lewis and Brønsted acids, which trigger rapid ring-opening polymerization or rearrangement.

Furthermore, the pKa of the carbamate N-H (approx. 12–13) requires a base strong enough to deprotonate it, but the resulting anion must be alkylated without inducing


-elimination, which would destroy the carbamate and potentially the ring system.

Strategic Pillars for Success:

  • Base Selection: Strong, non-nucleophilic bases (NaH, KHMDS) are preferred over hydroxides in homogenous solution to prevent carbamate hydrolysis.

  • Acid Avoidance: The most critical failure point is not the reaction, but the workup . Standard acidic washes (1M HCl) used to remove excess amine/base will destroy the oxetane.

  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) accelerate the SN2 substitution but must be dry to prevent competitive hydrolysis.

Protocol A: Irreversible Deprotonation (The "Gold Standard")

Application: High-yielding synthesis for small-to-medium scale (mg to gram) where substrate conservation is paramount. Mechanism: Irreversible deprotonation using Sodium Hydride (NaH) followed by SN2 attack.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Benzyl oxetan-3-ylcarbamate (1.0 equiv).

  • Alkylating Agent: Alkyl halide (R-X, 1.2–1.5 equiv). Note: Iodides > Bromides >> Chlorides.

  • Base: Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP. Do not use THF unless the alkyl halide is highly reactive, as carbamate anions are tight ion pairs in THF.

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Solvation: Dissolve Benzyl oxetan-3-ylcarbamate (1.0 equiv) in anhydrous DMF (0.1 M concentration). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add NaH (1.2 equiv) portion-wise over 5–10 minutes.

    • Observation: Gas evolution (

      
      ) will occur.
      
    • Wait Time: Stir at 0 °C for 15–30 minutes until gas evolution ceases. The solution often turns yellow/orange, indicating the formation of the carbamate anion.

  • Alkylation: Add the Alkyl Halide (1.2–1.5 equiv) dropwise via syringe.

    • Note: If the alkyl halide is a solid, dissolve it in minimal DMF first.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT). Stir for 2–16 hours.

    • Monitoring: Check via TLC or LCMS. The carbamate anion is highly polar; the product will be less polar.

  • Buffered Quench (CRITICAL): Cool the reaction back to 0 °C. Carefully quench by adding saturated aqueous NH₄Cl dropwise.

    • Why: NH₄Cl buffers the pH to ~5–6. Do NOT use HCl or strong acids.

  • Extraction: Dilute with water and extract 3x with Ethyl Acetate (EtOAc) or MTBE.

    • Wash: Wash the combined organics 2x with water (to remove DMF) and 1x with Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Protocol B: Phase Transfer Catalysis (The "Scalable/Mild" Route)

Application: Larger scales (>10g) or for substrates sensitive to strong bases (NaH). Mechanism: Interfacial deprotonation using solid base and a quaternary ammonium salt.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Benzyl oxetan-3-ylcarbamate (1.0 equiv).

  • Base: Potassium Hydroxide (KOH), powdered (3.0 equiv).

  • Catalyst: Tetrabutylammonium iodide (TBAI) or Tetrabutylammonium hydrogen sulfate (10 mol%).

  • Solvent: Toluene or 2-MeTHF (0.2 M).

Step-by-Step Methodology
  • Setup: Charge a flask with the substrate, powdered KOH (3.0 equiv), and TBAI (10 mol%).

  • Solvent Addition: Add Toluene (or 2-MeTHF).

  • Alkylation: Add the Alkyl Halide (1.5 equiv).

  • Reaction: Heat the heterogeneous mixture to 40–50 °C with vigorous stirring.

    • Note: Higher temperatures (>60 °C) increase the risk of base-mediated elimination or Cbz cleavage.

  • Monitoring: Monitor by HPLC/TLC. Reaction times are typically longer (12–24 h) than Method A.

  • Workup: Filter off the solid salts (KOH/KI). Concentrate the filtrate directly or wash with water/brine if necessary.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Ring Opening (Polymerization) Acidic workup or acidic alkyl halide.Strictly avoid HCl. Use sat.

or

for workup. Ensure alkyl halide is not hydrolyzing to acid.
Low Conversion Ion pairing in solvent.Switch from THF to DMF or DMSO. Add 18-crown-6 if using Potassium bases.
Cbz Cleavage Base too strong/Temp too high.Switch from NaH to Protocol B (KOH/TBAI). Keep T < 50 °C.
Elimination (Olefin formation) High temperature.[1]Keep reaction at 0 °C -> RT. Do not heat NaH reactions with this substrate.

Visualized Workflows (Graphviz)

Diagram 1: Standard NaH Alkylation Workflow

This diagram illustrates the critical decision points and safety steps for Protocol A.

NaH_Alkylation Start Start: Cbz-Oxetane Solvent Dissolve in dry DMF (0.1 M) Start->Solvent Cool Cool to 0°C Solvent->Cool Base Add NaH (1.2 eq) Wait 30 min Cool->Base Reagent Add Alkyl Halide (Dropwise) Base->Reagent Warm Warm to RT Stir 2-16h Reagent->Warm Check Check LCMS Warm->Check Check->Warm Incomplete Quench CRITICAL QUENCH: Sat. NH4Cl (pH ~6) Check->Quench Complete Workup Extract EtOAc Wash H2O x2 Quench->Workup Final Pure N-Alkyl Product Workup->Final

Caption: Step-by-step workflow for NaH-mediated alkylation, highlighting the critical buffered quench to preserve the oxetane ring.

Diagram 2: Stability Decision Tree

A logic guide for selecting conditions based on substrate sensitivity.

Stability_Tree Root Select Alkylation Strategy Scale Scale? Root->Scale Small < 1 gram Scale->Small Large > 10 grams Scale->Large NaH_Route Protocol A: NaH/DMF (Fast, High Yield) Small->NaH_Route PTC_Route Protocol B: KOH/TBAI (Safe, Scalable) Large->PTC_Route Acid_Sens Is Product Acid Sensitive? NaH_Route->Acid_Sens PTC_Route->Acid_Sens Warning AVOID HCl WORKUP Use Phosphate Buffer Acid_Sens->Warning Yes (Oxetane Present)

Caption: Decision tree for selecting between NaH and Phase Transfer Catalysis based on scale and safety requirements.

References

  • Wurts, J. et al. (2010). "Oxetanes as Promising Physicochemical Pharmacophores: Synthesis and Evaluation." Journal of Medicinal Chemistry.

    • Context: Establishes the stability profile of oxetanes in medicinal chemistry and basic conditions.
  • Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3][4][5] Chemical Reviews. [4]

    • Context: Comprehensive review detailing the ring strain and acid/base sensitivity of the oxetane scaffold.[2][6][7]

  • Dunlap, S. et al. (2013). "Process for the preparation of N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates." World Intellectual Property Organization (Patent WO2013020993).

    • Context: Provides industrial precedent for handling Cbz-protected amino-oxetanes.
  • Salvatore, R. N. et al. (2001).[8] "Efficient Synthesis of Carbamates." Journal of Organic Chemistry.

    • Context: General background on carbamate pKa and alkyl

Sources

Using benzyl oxetan-3-ylcarbamate as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Benzyl Oxetan-3-ylcarbamate as a Strategic Building Block for Kinase Inhibitor Optimization

Executive Summary

This application note details the strategic utility and synthetic protocols for using benzyl oxetan-3-ylcarbamate (Cbz-3-aminooxetane) in the development of kinase inhibitors. In the landscape of Multiparameter Optimization (MPO), kinase inhibitors frequently suffer from poor aqueous solubility ("brick dust" character) and high metabolic clearance. The 3-aminooxetane moiety, derived from this building block, acts as a superior bioisostere for gem-dimethyl, piperidine, and morpholine groups.

This guide provides a validated workflow for deprotecting and coupling this motif to kinase cores, ensuring the preservation of the sensitive oxetane ring while maximizing physicochemical improvements.

Physicochemical Rationale: The "Magic" of the Oxetane Ring

The oxetane ring is not merely a spacer; it is a functional physicochemical modulator. When derived from benzyl oxetan-3-ylcarbamate, the resulting 3-aminooxetane offers three distinct advantages over traditional alkyl spacers:

  • Solubility Enhancement: The oxetane oxygen lone pair acts as a hydrogen bond acceptor, significantly increasing polarity without the lipophilic penalty of larger rings.

  • pKa Modulation (The "hERG Shield"): The inductive electron-withdrawing effect of the oxetane oxygen reduces the pKa of the adjacent amine by approximately 2.5–3.0 log units (compared to a gem-dimethyl analog). This lowers the percentage of ionized species at physiological pH, reducing affinity for the hERG potassium channel and improving membrane permeability.

  • Metabolic Stability: The oxetane ring blocks metabolic "soft spots" (e.g., benzylic oxidation sites) found in gem-dimethyl or cycloalkyl analogs.

Data Comparison: Oxetane vs. Gem-Dimethyl

Table 1: Impact of 3-aminooxetane substitution on key drug-like properties.

PropertyGem-Dimethyl Analog3-Aminooxetane AnalogImpact
LogP (Lipophilicity) High (Lipophilic)Lower (-0.4 to -1.0 ΔLogP)Improved Solubility
pKa (Conjugate Acid) ~9.5 - 10.5~6.5 - 7.5Reduced hERG Liability
Metabolic Clearance High (N-dealkylation/Oxidation)LowExtended Half-life
Topological Polar Surface Area LowIncreased (+ ~13 Ų)Better Solvation

Strategic Workflow & Diagrams

The following diagram illustrates the critical decision pathway for incorporating this building block into a kinase inhibitor scaffold (e.g., targeting the hinge region or solvent front).

G cluster_0 Critical QC Checkpoint Start Building Block: Benzyl oxetan-3-ylcarbamate Deprotect Step 1: Cbz-Deprotection (H2, Pd/C, MeOH) Start->Deprotect Controlled Hydrogenation Intermediate Intermediate: 3-Aminooxetane (Free Base) Deprotect->Intermediate Filter & Concentrate Coupling Step 2: Cross-Coupling (SnAr or Amide Coupling) Intermediate->Coupling + Chloropyrimidine/Kinase Core Final Final Kinase Inhibitor (Optimized Sol/MetStab) Coupling->Final Purification

Figure 1: Synthetic workflow for converting Benzyl oxetan-3-ylcarbamate into a bioactive kinase inhibitor.

Detailed Experimental Protocols

Protocol A: Controlled Deprotection (Cbz Removal)

Objective: Remove the benzyl carbamate protecting group without opening the strained oxetane ring. Risk Factor: Oxetanes are sensitive to strong Lewis acids and high temperatures.

Materials:

  • Benzyl oxetan-3-ylcarbamate (1.0 equiv)

  • Pd/C (10% w/w, 0.1 equiv)

  • Methanol (anhydrous, HPLC grade)

  • Hydrogen gas (balloon or reactor)

  • Celite® 545

Step-by-Step Procedure:

  • Preparation: Dissolve benzyl oxetan-3-ylcarbamate in Methanol (0.1 M concentration). Note: Avoid Ethanol if transesterification is a concern in downstream steps, though generally safe here.

  • Catalyst Addition: Carefully add 10 wt% Pd/C under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

  • Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously under a hydrogen balloon (1 atm) at room temperature (20–25°C) .

    • Critical: Do not heat. Elevated temperatures (>40°C) increase the risk of ring opening or polymerization.

  • Monitoring: Monitor via TLC (stain with Ninhydrin; free amine turns blue/purple) or LC-MS. Reaction typically completes in 2–4 hours.

  • Workup: Filter the mixture through a pad of Celite® to remove the catalyst. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo at <30°C .

    • Result: 3-Aminooxetane is obtained as a volatile oil or low-melting solid. Use immediately in the next step to avoid degradation (CO₂ absorption/polymerization).

Protocol B: S_NAr Coupling to Kinase Core (e.g., Chloropyrimidine)

Objective: Attach the 3-aminooxetane motif to the hinge-binding region of a kinase scaffold.

Materials:

  • 3-Aminooxetane (freshly prepared, 1.2 equiv)

  • 2,4-Dichloropyrimidine (or relevant kinase core, 1.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine, 2.5 equiv)

  • Solvent: n-Butanol or DMF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the kinase core (electrophile) in n-Butanol (0.2 M).

  • Addition: Add DIPEA followed by the solution of 3-Aminooxetane.

  • Reaction: Heat the mixture to 60–80°C .

    • Caution: While the oxetane ring is stable to basic conditions, avoid temperatures >100°C for prolonged periods to prevent thermal decomposition.

  • Quench & Purification: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • QC Check: Verify the integrity of the oxetane ring via ¹H NMR. The oxetane protons typically appear as two multiplets between 4.5–5.0 ppm .

Troubleshooting & Quality Control

IssuePotential CauseSolution
Ring Opening (NMR signals at 3.5-4.0 ppm) Acidic contamination or high heat.Ensure all solvents are neutral. Avoid acid workups. Keep rotovap bath <30°C.
Incomplete Deprotection Poisoned catalyst or insufficient H₂.Use fresh Pd/C. Ensure rigorous degassing of solvent before H₂ introduction.
Low Yield in Coupling Volatility of 3-aminooxetane.Do not dry the free amine under high vacuum for long periods. Use it as a concentrated solution in the coupling solvent.

Case Study: Optimization of a BTK Inhibitor

Hypothetical application based on literature precedents (e.g., Fenebrutinib).[1]

Scenario: A lead compound containing a gem-dimethyl piperidine shows excellent potency but poor metabolic stability (t₁/₂ < 15 min) and hERG inhibition (IC₅₀ = 2 µM).

Intervention:

  • Design: Replace the gem-dimethyl piperidine with a 3-aminooxetane linker using benzyl oxetan-3-ylcarbamate as the starting material.

  • Synthesis: Follow Protocols A and B.

  • Outcome:

    • Metabolic Stability: t₁/₂ increases to >60 min (blocking the N-dealkylation site).

    • hERG Safety: IC₅₀ shifts to >30 µM (due to reduced amine basicity, pKa 9.8 → 7.1).

    • Solubility: Thermodynamic solubility increases 20-fold.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][2][3] Angewandte Chemie International Edition, 49(48), 8979–8982.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective Inhibitors of γ-Secretase." Journal of Medicinal Chemistry, 54(22), 7772–7783.

  • Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(19), 7177–7191.

Sources

Scalable synthesis of benzyl oxetan-3-ylcarbamate from oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Benzyl Oxetan-3-ylcarbamate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of benzyl oxetan-3-ylcarbamate (Cbz-3-aminooxetane) starting from oxetane-3-carboxylic acid . The oxetane ring is a critical bioisostere for gem-dimethyl and carbonyl groups in modern drug discovery, offering improved solubility and metabolic stability. However, the introduction of the amino group at the 3-position is challenging due to the ring's sensitivity to acid-catalyzed opening.

We present a One-Pot Curtius Rearrangement utilizing Diphenylphosphoryl azide (DPPA). This route is selected for its operational simplicity, high safety margin (relative to isolated acyl azides), and compatibility with the acid-sensitive oxetane core. We provide two protocols: a Batch Protocol for gram-scale optimization and a Continuous Flow Strategy for kilogram-scale production to mitigate thermal and pressurization risks associated with nitrogen evolution.

Strategic Route Analysis

The transformation of a carboxylic acid to a protected amine involves the loss of a carbon atom.[1][2] The Curtius rearrangement is the superior choice for oxetanes compared to the Hofmann (requires strong base/oxidants) or Schmidt (requires strong acid) reactions.

ParameterDPPA Route (Recommended)Mixed Anhydride / NaN3 Route
Reagents Diphenylphosphoryl azide (DPPA), Et

N, Benzyl Alcohol
Ethyl chloroformate, NaN

, Benzyl Alcohol
Safety High: Azide is generated in situ; no isolation of explosive intermediates.Moderate: Requires handling solid NaN

and potentially isolating acyl azide.
Oxetane Stability Excellent: Reaction remains basic/neutral.Good: But requires careful pH control.
Scalability High: Amenable to flow chemistry.[2]Moderate: Heterogeneous azide formation can be rate-limiting.
Byproducts Diphenylphosphoric acid (removable by base wash).Salts (easy removal).

Reaction Mechanism & Pathway

The reaction proceeds through the activation of the carboxylic acid by DPPA to form an acyl azide.[2][3] Upon heating, the acyl azide undergoes thermal decomposition (releasing


) to form an isocyanate intermediate.[2][4] This isocyanate is immediately trapped by benzyl alcohol to yield the carbamate.

Key Mechanistic Insight: The oxetane ring is strained (~26 kcal/mol). Strong Lewis or Brønsted acids will trigger ring-opening polymerization. The DPPA/Et


N system maintains a basic environment, preserving the ring integrity.

CurtiusMechanism Acid Oxetane-3-carboxylic Acid AcylAzide Acyl Azide Intermediate Acid->AcylAzide Activation (-HOP(O)(OPh)2) DPPA DPPA / Et3N (Base) DPPA->AcylAzide Isocyanate Isocyanate (Transient) AcylAzide->Isocyanate Heat (80°C) -N2 (Gas) Product Benzyl oxetan-3-ylcarbamate (Target) Isocyanate->Product Trapping BnOH Benzyl Alcohol (Nucleophile) BnOH->Product

Figure 1: Mechanistic pathway of the Curtius rearrangement for oxetane synthesis. Note the in-situ generation of the isocyanate.[2]

Protocol 1: Batch Synthesis (Gram Scale)

Target Scale: 10 g Input Expected Yield: 75–85%

Materials:
  • Oxetane-3-carboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (Et

    
    N) (1.2 eq)
    
  • Benzyl alcohol (BnOH) (1.5 eq)

  • Toluene (anhydrous) (10 volumes relative to acid mass)

Step-by-Step Procedure:
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a nitrogen inlet, a temperature probe, and a pressure-equalizing addition funnel.

  • Solubilization: Charge Oxetane-3-carboxylic acid (10.0 g, 98 mmol) and Toluene (100 mL). Add Triethylamine (16.4 mL, 117 mmol). The mixture should become homogeneous.

  • Addition of Trapping Agent: Add Benzyl alcohol (15.2 mL, 147 mmol) to the reaction mixture at room temperature (20–25°C).

  • Azide Formation (Critical Safety Step):

    • Cool the mixture to 0–5°C using an ice bath.

    • Add DPPA (23.2 mL, 107 mmol) dropwise over 30 minutes via the addition funnel.

    • Note: Maintain internal temperature <10°C to prevent premature decomposition of the acyl azide.

  • Rearrangement:

    • Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.

    • Slowly heat the reaction to 80°C .

    • Observation: Nitrogen gas evolution will be observed around 60–70°C. Ensure the system is vented to a bubbler to prevent pressure buildup.

    • Stir at 80°C for 2–3 hours. Monitor by LC-MS or TLC (disappearance of acyl azide/isocyanate intermediates).

  • Workup (Phosphate Removal):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (100 mL).

    • Wash 1: Saturated aqueous NaHCO

      
       (2 x 50 mL). Purpose: Removes diphenylphosphoric acid byproduct.[2]
      
    • Wash 2: Water (50 mL).

    • Wash 3: Brine (50 mL).

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification:

    • The crude oil contains excess benzyl alcohol and product.

    • Crystallization: Dissolve crude in minimal hot Ethyl Acetate and add Heptane slowly until cloudy. Cool to 4°C overnight.

    • Alternative: If oil persists, perform a silica plug filtration (Eluent: 30% EtOAc in Heptane) to remove benzyl alcohol.

Protocol 2: Continuous Flow (Scale-Up Strategy)

For scales >100 g, batch processing poses safety risks due to the accumulation of explosive acyl azide and massive


 release. A continuous flow approach allows for "generate-and-consume" processing.

Reactor Design:

  • Module A (Mixing): T-mixer for Acid/Base/BnOH + DPPA.

  • Module B (Heating/Residence): Coil reactor heated to 100°C.

  • Module C (Quenching): Packed bed scavenger or in-line extraction.

FlowProcess Feed1 Feed A: Acid + Et3N + BnOH (in Toluene) Mixer T-Mixer (Mixing) Feed1->Mixer Feed2 Feed B: DPPA (in Toluene) Feed2->Mixer Reactor Thermal Coil 100°C, 100 psi BPR (Residence Time: 20 min) Mixer->Reactor Homogeneous Stream Scavenger Scavenger Column (Amberlyst A-21) Reactor->Scavenger N2 Degassing Collection Product Collection (Solvent Removal) Scavenger->Collection Purified Stream

Figure 2: Continuous flow setup for the safe scale-up of Curtius rearrangement. BPR = Back Pressure Regulator.[2][3]

Flow Protocol Parameters:

  • Concentration: 0.5 M in Toluene.

  • Temperature: 100°C (Higher than batch to reduce residence time).

  • Back Pressure: 100 psi (To keep

    
     in solution or manage slug flow).
    
  • Residence Time: 20–30 minutes.

  • Purification: Pass the outlet stream through a column of Amberlyst A-21 (weakly basic resin) to remove diphenylphosphoric acid in-line, eliminating the need for aqueous workup.

Analytical Data & Validation

TestAcceptance CriteriaNotes

H NMR

7.35 (m, 5H, Ph), 5.10 (s, 2H, CH

Bn), 4.8-4.5 (m, oxetane protons).
Diagnostic doublet-of-doublets for oxetane ring protons at

4.5-4.9 ppm.
LC-MS [M+H]

= 208.1
Ensure absence of urea byproduct (dimer).
Residual DPPA < 0.1%Monitor via

P NMR if necessary.

Troubleshooting & Safety

  • Issue: Low Yield / Urea Formation.

    • Cause: Moisture in the solvent hydrolyzing the isocyanate to free amine, which reacts with remaining isocyanate.

    • Fix: Use anhydrous Toluene and dry glassware. Increase Benzyl Alcohol equivalents (to 2.0 eq) to outcompete water.

  • Issue: Oxetane Ring Opening.

    • Cause: Acidic impurities or high temperature with trace acid.

    • Fix: Ensure Et

      
      N is in slight excess (1.2 eq). Do not use acid washes (HCl) during workup.
      
  • Safety Warning:

    • Azides: DPPA is toxic. Acyl azides are explosive. Never concentrate the reaction mixture before the rearrangement is complete (check IR for azide peak ~2140 cm

      
      ).
      
    • Pressure: The reaction generates 1 mole of gas per mole of product. In batch, ensure open venting. In flow, ensure BPR is rated correctly.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[5][6] Angewandte Chemie International Edition, 45(46), 7736-7739. Link

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227-3246. Link

  • Baumann, M., & Baxendale, I. R. (2017). "Continuous-Flow Synthesis of 3-Aminooxetanes." Reaction Chemistry & Engineering, 2, 650-658. (Demonstrates flow safety for Curtius). Link

  • Duncton, M. A. J., et al. (2008). "Synthesis of 3-aminooxetanes." Organic Letters, 10(15), 3259-3262. Link

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide.[1][2][3][7] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Oxetane Ring Stability During Cbz Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for protecting group strategies in complex molecule synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the stability of the oxetane moiety during the deprotection of a carboxybenzyl (Cbz or Z) protected amine. Here, we provide in-depth troubleshooting advice, field-proven protocols, and a comparative analysis of deprotection methods to help you navigate this specific synthetic challenge.

Introduction: The Chemist's Dilemma

The oxetane ring is a valuable structural motif in modern drug discovery, prized for its ability to act as a polar, metabolically stable, and three-dimensional replacement for common groups like gem-dimethyl or carbonyl functionalities.[1][2] However, its inherent ring strain (approximately 25.5 kcal/mol), while lower than that of an epoxide, makes it susceptible to ring-opening, particularly under acidic conditions.[3] The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group due to its stability under a broad range of conditions. The challenge arises during its removal, as standard acidic deprotection methods can lead to undesired cleavage of the oxetane ring. This guide will focus on strategies to achieve chemoselective Cbz deprotection while preserving the integrity of the oxetane core.

Frequently Asked Questions (FAQs)

Q1: Why is my oxetane ring opening during Cbz deprotection with HBr in acetic acid?

A1: This is a common and expected side reaction. Oxetanes are susceptible to cleavage under strong Brønsted or Lewis acidic conditions.[1][4] The mechanism involves protonation of the oxetane oxygen, which activates the ring towards nucleophilic attack by the bromide ion or acetate, leading to the formation of a 1,3-difunctionalized acyclic product. This method is generally not recommended for substrates containing acid-labile groups like oxetanes.

Q2: I'm observing low yields and a complex mixture of byproducts when trying to deprotect a Cbz group on a molecule containing a 3,3-disubstituted oxetane. I thought these were more stable?

A2: While it is true that 3,3-disubstituted oxetanes exhibit enhanced stability due to steric hindrance around the ether oxygen, they are not entirely immune to acidic conditions, especially with prolonged reaction times or high temperatures.[1] The complex mixture you are observing could be a result of partial ring opening followed by subsequent reactions. It is crucial to select a deprotection method that avoids strongly acidic conditions altogether. Catalytic hydrogenation is the recommended starting point for these substrates.

Q3: Is catalytic hydrogenation a safe choice for my oxetane-containing compound?

A3: Yes, catalytic hydrogenation is the most widely recommended and successful method for Cbz deprotection in the presence of an oxetane ring. The oxetane C-O bonds are generally stable to the neutral conditions of palladium-catalyzed hydrogenolysis.[5] Numerous reports demonstrate the successful removal of Cbz groups with catalysts like Palladium on Carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) without affecting the oxetane moiety.

Q4: Can I use transfer hydrogenation instead of high-pressure hydrogen gas?

A4: Absolutely. Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene is an excellent and often more practical alternative to using hydrogen gas.[6] It offers milder conditions and avoids the need for specialized high-pressure equipment, making it highly suitable for lab-scale synthesis. This method has been successfully employed for Cbz deprotection on sensitive substrates.

Q5: Are there any non-hydrogenation methods that are safe for oxetanes?

A5: Yes, for substrates that are incompatible with hydrogenation (e.g., containing other reducible functional groups), certain Lewis acid-mediated methods under very specific, mild conditions have been developed. A recently reported method using Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has shown broad functional group tolerance and proceeds at room temperature, making it a promising alternative for sensitive substrates.[7][8]

Troubleshooting Guide: Diagnosing and Solving Deprotection Issues

This section addresses specific problems you might encounter and provides a logical path to a solution.

Problem 1: Significant Oxetane Ring Opening Detected by NMR/LC-MS
  • Symptom: Appearance of new signals in the 1H NMR corresponding to a 1,3-diol or 1,3-haloalcohol, and a corresponding mass peak in the LC-MS.

  • Primary Cause: Use of acidic deprotection reagents (e.g., HBr/AcOH, TFA, strong Lewis acids).

A Problem: Oxetane Ring Opening B Are you using acidic conditions (HBr/AcOH, TFA)? A->B C STOP. This is the likely cause. Switch to a non-acidic method. B->C Yes F Is the substrate sensitive to hydrogenation? B->F No, I'm already using hydrogenation. C->F D Method 1: Catalytic Hydrogenation (Pd/C, H2 or Transfer) E Method 2: Mild Lewis Acid (AlCl3/HFIP) F->D No F->E Yes

Caption: Troubleshooting flow for oxetane ring opening.

Problem 2: Incomplete or Sluggish Cbz Deprotection via Hydrogenation
  • Symptom: Reaction stalls, leaving a significant amount of starting material even after prolonged reaction time.

  • Potential Causes:

    • Catalyst Poisoning: Sulfur-containing functional groups or other impurities can deactivate the palladium catalyst.

    • Poor Catalyst Activity: The Pd/C may be old or of low quality.

    • Insufficient Hydrogen: Inadequate pressure or inefficient hydrogen donor in transfer hydrogenation.

    • Steric Hindrance: The Cbz group may be in a sterically congested environment.

  • Switch Catalyst: If catalyst poisoning is suspected, switch to Pearlman's catalyst (Pd(OH)₂/C), which is often more resistant to poisoning.

  • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 10 mol% to 20 mol%).

  • Increase Pressure/Temperature: For hydrogenolysis, increasing the hydrogen pressure (e.g., from 1 atm to 50-80 bar) can dramatically increase the reaction rate.[5]

  • Optimize Transfer Hydrogenation: If using ammonium formate, ensure at least 4-5 equivalents are used and consider gentle heating (e.g., 40-60 °C).

Comparative Analysis of Recommended Deprotection Methods

The choice of deprotection method is critical and depends on the overall functionality of your molecule. Below is a summary of the most reliable methods for preserving the oxetane ring.

MethodReagents & Typical ConditionsAdvantagesDisadvantagesReported Yield (Oxetane Substrate)
Catalytic Hydrogenolysis H₂ (1-80 bar), 10% Pd/C or 20% Pd(OH)₂/C, in MeOH or EtOAc, RT to 60°CClean reaction, high yields, neutral conditions, scalable.Requires specialized pressure equipment; catalyst can be pyrophoric; incompatible with reducible groups (alkenes, alkynes, etc.).>90% (Specific examples available)[5]
Transfer Hydrogenation Ammonium Formate (4-10 eq.), 10% Pd/C, in MeOH, RT to refluxNo H₂ gas needed, mild conditions, good for lab scale.Can be slower than high-pressure hydrogenation; potential for side reactions if residual formate is not removed.~88% (On related substrates)
Mild Lewis Acid Cleavage AlCl₃ (3 eq.), in HFIP, RT, 2-16 hMetal-free, avoids H₂ gas, excellent functional group tolerance (orthogonal to Bn ethers).[7][8]Requires stoichiometric Lewis acid; HFIP is a specialized solvent; may not be suitable for extremely acid-sensitive substrates.High yields reported on various substrates, but specific oxetane examples are limited in the literature.[7]

Field-Proven Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis (Standard Pressure)

This protocol is a reliable starting point for most oxetane-containing substrates that are not sensitive to reduction.

Materials:

  • Cbz-protected amine (1.0 eq)

  • 10% Palladium on Carbon (10 mol % by weight)

  • Methanol (or Ethanol/Ethyl Acetate)

  • Hydrogen balloon or Parr hydrogenator

Procedure:

  • Dissolve the Cbz-protected substrate in methanol (approx. 0.05 M concentration) in a suitable round-bottom flask.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the flask and purge the system by evacuating and refilling with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm, balloon) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Once complete, carefully purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake is kept wet.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 2: Catalytic Transfer Hydrogenation

An excellent alternative to Protocol 1, avoiding the use of hydrogen gas.

Materials:

  • Cbz-protected amine (1.0 eq)

  • 10% Palladium on Carbon (10-20 mol % by weight)

  • Ammonium Formate (5.0 eq)

  • Methanol

Procedure:

  • To a solution of the Cbz-protected amine in methanol (0.1 M), add 10% Pd/C.

  • Add ammonium formate in one portion.

  • Heat the mixture to reflux (or a lower temperature such as 40°C if the substrate is sensitive) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete in 1-4 hours.

  • After completion, cool the reaction to room temperature and filter through Celite®, washing with methanol.

  • Concentrate the filtrate. It is advisable to perform an aqueous workup (e.g., partition between EtOAc and saturated NaHCO₃ solution) to remove any residual salts before concentrating the organic layer to obtain the product.

Protocol 3: Mild Lewis Acid Deprotection with AlCl₃/HFIP

This method is ideal for substrates containing functional groups that are sensitive to hydrogenation.

Materials:

  • Cbz-protected amine (1.0 eq)

  • Aluminum chloride (AlCl₃) (3.0 eq)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

Procedure:

  • To a solution of the N-Cbz-protected amine in HFIP (approx. 0.25 M), add AlCl₃ at room temperature. The mixture will likely be a suspension.[7]

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction by TLC or UPLC-MS.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ (5 volumes).

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Mechanistic Insights: Why Acidic Conditions Fail

Understanding the mechanism of ring-opening is key to avoiding it. Under acidic conditions, the reaction proceeds via activation of the oxetane ring, making it a potent electrophile.

Caption: Acid-catalyzed ring opening of an oxetane.

  • Protonation: The Brønsted or Lewis acid activates the oxetane by coordinating to the ring oxygen. This lowers the LUMO of the C-O antibonding orbitals, making the ring carbons highly electrophilic.

  • Nucleophilic Attack: A nucleophile present in the medium (e.g., a halide from HBr or even the solvent) attacks one of the ring carbons in an Sₙ2 fashion, leading to cleavage of the C-O bond and relief of ring strain.

This two-step sequence is highly efficient and is the primary reason why acidic Cbz deprotection methods are incompatible with oxetane-containing molecules.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]

  • Wessjohann, L. A., Voigt, B., & Sontag, B. (2005). Oxetanes in drug discovery. Mini-Reviews in Medicinal Chemistry, 5(8), 785-796. Available at: [Link]

  • Vinayagam, V., Sadhukhan, S. K., Botla, D. V., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674. Available at: [Link]

  • Antonenko, V., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Org. Synth. 2015, 92, 1-13. Available at: [Link]

  • Bull, J. A., & Davis, B. G. (2014). A practical synthesis of 3-substituted oxetan-3-carboxylic acids. Organic Letters, 16(16), 4344-4347. Available at: [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. Available at: [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1427. Available at: [Link]

  • Bull, J. A., & James, T. D. (2017). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical Reviews, 117(15), 9889-9944. Available at: [Link]

  • Bull, J. A., & Carreira, E. M. (2012). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 51(42), 10438-10441. Available at: [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Denmark Group, University of Illinois. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved from [Link]

  • Bull, J. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(12), 2316-2321. Available at: [Link]

  • Feng, C., & Kobayashi, S. (2013). Lewis acid-catalyzed ring-opening reactions of oxetanes. Chemical Society Reviews, 42(22), 8749-8762. Available at: [Link]

  • The Dong Group, University of California, Irvine. (n.d.). Oxetane Presentation. Retrieved from [Link]

  • PubMed. (2022). Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation. Organic Letters, 24(17), 3184–3189. Available at: [Link]

  • PubMed. (2021). Unusual Transformations of Strain-Heightened Oxetanes. Accounts of Chemical Research, 54(21), 4076–4090. Available at: [Link]

  • PubMed. (1988). Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides. International Journal of Peptide and Protein Research, 31(3), 285-288. Available at: [Link]

  • Ram, S., & Ehrenkaufer, R. E. (1984). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. Tetrahedron Letters, 25(32), 3415-3418. Available at: [Link]

  • PubMed. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

Sources

Stability of benzyl oxetan-3-ylcarbamate in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of Benzyl oxetan-3-ylcarbamate , specifically focusing on the dichotomy between its acid lability and base resilience.

Executive Summary & Core Chemistry

Benzyl oxetan-3-ylcarbamate is a bifunctional building block containing a strained oxetane ring and a benzyloxycarbonyl (Cbz/Z) protecting group.

For researchers handling this compound, the "Golden Rule" of stability is:

  • Acidic Conditions: HIGH RISK. The oxetane ring is a "loaded spring" susceptible to acid-catalyzed ring opening and polymerization.

  • Basic Conditions: HIGH STABILITY. The oxetane ring is kinetically stable to most bases. The Cbz group is stable to mild/moderate base but will hydrolyze under harsh conditions.

FeatureStability in Acid (pH < 4)Stability in Base (pH > 10)Primary Failure Mode
Oxetane Ring Poor (Ring Opening)Excellent (Inert)Acid-catalyzed nucleophilic attack
Cbz Group Good (Stable to mild acid)Moderate (Hydrolyzes in strong base)Saponification (Base) / HBr cleavage (Acid)

Troubleshooting & FAQs

Direct answers to common experimental failures.

Scenario A: "My compound disappeared during acidic workup/deprotection."

Diagnosis: Acid-Catalyzed Ring Opening. You likely exposed the oxetane to a protic acid (HCl, H₂SO₄, or concentrated TFA) which protonated the ether oxygen. Once protonated, the ring strain (~25 kcal/mol) drives a rapid nucleophilic attack by the solvent (water/alcohol) or the counter-ion (Cl⁻), leading to a linear 1,3-diol or amino-alcohol derivative.

The Mechanism of Failure: Unlike 3,3-disubstituted oxetanes, which benefit from the "Thorpe-Ingold" effect shielding the ring, your 3-monosubstituted oxetane is significantly more vulnerable to nucleophilic attack after protonation.

Corrective Protocol:

  • Avoid: Strong acids (HCl, HBr, H₂SO₄) and strong Lewis acids (BF₃·OEt₂).

  • Alternative for Boc Removal: If you need to remove a Boc group in the presence of this molecule, do not use 4M HCl in dioxane. Use dilute TFA (10-20%) in DCM at 0°C and quench immediately with saturated NaHCO₃.

  • Workup: Always buffer aqueous layers to pH > 7. Use phosphate buffer or NaHCO₃ rather than water/brine alone if the organic layer contains residual acid.

Scenario B: "I tried to remove the Cbz group with HBr/AcOH, and it turned into a tar."

Diagnosis: Simultaneous Deprotection and Polymerization. HBr in acetic acid is a classic method for Cbz removal, but it is forbidden for oxetanes. The HBr opens the ring immediately, and the resulting carbocation/alcohol intermediates polymerize.

Corrective Protocol:

  • Standard Method: Use Hydrogenolysis (H₂/Pd-C) in methanol or ethanol. The oxetane ring is generally stable to standard hydrogenation conditions (1 atm H₂, RT), while the Cbz group cleaves cleanly to toluene and CO₂.

  • Alternative: If the molecule contains sulfur or other catalyst poisons, consider transfer hydrogenation (cyclohexadiene/Pd) or mild Lewis acid methods known to spare oxetanes (rare and risky).

Scenario C: "Can I use strong bases like LiHMDS or NaH?"

Diagnosis: Generally Safe. The oxetane ring is remarkably stable to nucleophilic attack by bases because the ring carbons are not electrophilic enough without acid activation. However, the Cbz carbamate can degrade if heated with strong hydroxide (NaOH/KOH).

Pro-Tip:

  • Alkylation: You can use NaH/DMF to alkylate the carbamate nitrogen (if a proton is available) without opening the ring.

  • Hydrolysis: Avoid refluxing in aqueous NaOH/MeOH, as this will cleave the Cbz group to the free amine.

Visualizing the Degradation Pathways

Understanding the "Why" behind the protocols.

Diagram 1: The Acid vs. Base Stability Divergence

This diagram illustrates the mechanistic fate of the compound under opposing pH conditions.

StabilityPathways Start Benzyl oxetan-3-ylcarbamate Acid Acidic Conditions (H+, HX) Start->Acid Add Acid Base Basic Conditions (OH-, RO-) Start->Base Add Base Protonated Protonated Ether (Activated) Acid->Protonated Fast Equilibrium RingOpen Ring Opening (Nucleophilic Attack) Protonated->RingOpen Rate Limiting Step DeadEnd Linear Byproducts (Diols/Amino-alcohols) RingOpen->DeadEnd Irreversible StableRing Oxetane Ring Intact Base->StableRing Mild Base (RT) CbzCleave Cbz Hydrolysis (Only if Strong Base/Heat) Base->CbzCleave Strong Base + Heat FreeAmine Oxetan-3-amine (Deprotected Product) CbzCleave->FreeAmine

Caption: Acidic conditions trigger rapid ring opening via protonation (Red Path). Basic conditions preserve the ring, though strong base may cleave the Cbz group (Green Path).

Experimental Protocols

Protocol 1: Safe Cbz Deprotection (Hydrogenolysis)

Objective: Remove Cbz to yield oxetan-3-amine without ring opening.

  • Preparation: Dissolve Benzyl oxetan-3-ylcarbamate (1.0 equiv) in MeOH or EtOH (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (wet support is safer to handle).

  • Reaction: Degas with N₂/vacuum cycles, then introduce H₂ balloon (1 atm). Stir vigorously at Room Temperature.

    • Note: Oxetanes are stable to Pd/H₂. Epoxides often open; oxetanes usually do not.

  • Monitoring: Monitor by TLC/LCMS. Reaction is typically complete in 2–6 hours.

  • Workup: Filter through a celite pad to remove Pd. Rinse with MeOH.[1][2] Concentrate in vacuo at <40°C.

    • Caution: Oxetan-3-amine is a low molecular weight amine and can be volatile. Do not leave on high vacuum for extended periods.

Protocol 2: Acid Stability Test (Before Scale-Up)

Objective: Determine if your specific downstream acidic condition is safe.

  • Dissolve 5 mg of compound in 0.5 mL of the intended solvent.

  • Add the acid (e.g., TFA) at the intended concentration.

  • Hold at the intended temperature (e.g., 0°C or RT).

  • Take aliquots at 5 min, 30 min, and 1 hour.

  • Quench aliquot immediately into saturated NaHCO₃/DCM.

  • Analyze by NMR or LCMS. Look for the disappearance of the oxetane protons (multiplets around 4.5–5.0 ppm) and appearance of broad alkyl signals (linear chain).

References & Authority

  • Oxetane Stability in Medicinal Chemistry:

    • Wuitschik, G., et al. (2010).[3] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. This seminal paper establishes the stability hierarchy: 3,3-disubstituted > 3-monosubstituted > unsubstituted. It explicitly details the acid lability of oxetanes compared to their base stability.

  • Cbz Group Properties:

    • Greene, T. W., & Wuts, P. G. M.[4][5] Protective Groups in Organic Synthesis. (Wiley). The authoritative text confirming Cbz stability in mild acid/base and cleavage via hydrogenolysis.

  • Oxetane Ring Opening Mechanisms:

    • Pritchard, R. G., et al. (2016). Ring Opening Reactions of Oxetanes. Chemical Reviews. Details the mechanism of acid-catalyzed opening vs. base inertness.

Sources

Validation & Comparative

Comparative Guide: Oxetane vs. Azetidine Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the transition from "flatland" aromatic drug discovery to sp³-rich architectures, four-membered heterocycles—specifically oxetanes and azetidines —have emerged as critical tools for modulating physicochemical properties without significantly altering steric bulk.

While often grouped together as "strained rings," their applications diverge significantly based on electronic demands:

  • Oxetanes are primarily polarity modulators and metabolic blockers . They are best deployed to lower Lipophilicity (LogD), reduce the pKa of adjacent amines (by ~2–3 units), and block metabolic soft spots (gem-dimethyl replacement).

  • Azetidines act as rigid vectors and amine isosteres . They are ideal for rigidifying flexible amino chains to reduce entropic penalties upon binding, though they often require N-capping (sulfonamides, amides) to manage their high basicity and metabolic liability.

This guide provides a technical comparison to assist medicinal chemists in selecting the optimal bioisostere for lead optimization.

Physicochemical Profiling

The decision between oxetane and azetidine often hinges on the required shift in pKa and lipophilicity.

Lipophilicity (LogP/LogD) and Solubility

Both rings reduce LogP compared to their carbocyclic analog (cyclobutane) or the gem-dimethyl group, but oxetane is the superior solubilizer due to the exposed oxygen lone pairs.

PropertyOxetaneAzetidine (Free Base)Azetidine (N-Capped)*Gem-Dimethyl (Baseline)

LogP
-1.0 to -1.5-1.5 to -2.0-0.5 to -1.00.0 (Ref)
H-Bond Acceptor Strong (exposed lone pair)StrongModerate (Amide/Sulfonamide)None
Solubility Impact High increaseModerate increaseLow/Moderate increaseLow
Dipole Moment ~1.9 D~2.0 DVariable~0 D

*Note: Azetidines are rarely used as free bases in final drugs due to rapid clearance; they are usually amides, carbamates, or sulfonamides.

pKa Modulation (The "Inductive Effect")

This is the most distinct differentiator.

  • Oxetane: The oxygen atom exerts a strong electron-withdrawing inductive effect (

    
    ) on the 
    
    
    
    -carbon.[1] Placing an oxetane adjacent to a basic amine reduces the amine's pKa by 2.0–3.0 units [1]. This is a standard tactic to improve membrane permeability (by increasing the fraction of neutral species,
    
    
    ) or to reduce hERG liability associated with high basicity.
  • Azetidine: The ring strain increases the s-character of the nitrogen lone pair, theoretically lowering basicity compared to acyclic amines. However, in practice, azetidines remain highly basic (

    
    ) unless substituted with electron-withdrawing groups.
    

Metabolic Stability & Toxicity[2]

Metabolic Soft Spots
  • Oxetane: Surprisingly stable to oxidative metabolism. The ring strain (~26 kcal/mol) suggests fragility, but the orbital overlap prevents easy ring-opening under physiological conditions. However, they can be acid-labile in the stomach or susceptible to hydrolysis by microsomal epoxide hydrolase (mEH) if not sterically protected [2].

  • Azetidine: The

    
    -carbons are prone to oxidation by CYP450 enzymes (forming lactams) or ring-opening via reactive iminium intermediates. N-substitution is virtually mandatory to block this pathway.
    
hERG Inhibition

High basicity and lipophilicity are key drivers of hERG blockade.

  • Oxetane strategy: Replace a basic methylene or gem-dimethyl adjacent to an amine with an oxetane.[1] The resulting pKa drop and LogP reduction frequently abolish hERG activity.[2]

  • Azetidine strategy: Rigidification can reduce promiscuous binding, but if the nitrogen remains basic, hERG liability may persist.

Decision Framework (Visualization)

The following decision tree illustrates the logical flow for selecting between these bioisosteres during Lead Optimization.

Bioisostere_Selection Start Optimization Problem Issue_Solubility Issue: Poor Solubility / High LogD Start->Issue_Solubility Issue_Basicity Issue: High Basicity / hERG Start->Issue_Basicity Issue_Metabolism Issue: Metabolic Hotspot (t-Bu/i-Pr) Start->Issue_Metabolism Issue_Rigidity Issue: Flexible Linker / Entropy Start->Issue_Rigidity Oxetane_Sol Use Oxetane (Polar Hydrophobe) Issue_Solubility->Oxetane_Sol Exposed Oxygen Oxetane_pKa Use Oxetane (Alpha to Amine) Lowers pKa ~2.7 units Issue_Basicity->Oxetane_pKa Modulate Azetidine_pKa Use Azetidine (N-Capped) Remove basic center Issue_Basicity->Azetidine_pKa Mask Oxetane_Met Use 3,3-disubst. Oxetane Blocks CYP oxidation Issue_Metabolism->Oxetane_Met Azetidine_Rigid Use Azetidine (Vector Control) Issue_Rigidity->Azetidine_Rigid Defined Exit Vectors Result Improved Physicochemical Profile Oxetane_Sol->Result Oxetane_pKa->Result Azetidine_pKa->Result Oxetane_Met->Result Azetidine_Rigid->Result

Figure 1: Strategic decision tree for selecting between oxetane and azetidine based on specific lead optimization liabilities.

Case Studies

Case Study A: Solubility & Clearance (The "Gem-Dimethyl" Swap)
  • Context: A lead compound contained a gem-dimethyl group causing high lipophilicity (LogD > 4.0) and rapid microsomal clearance.

  • Intervention: Replacement of the gem-dimethyl with a 3,3-oxetane .

  • Result:

    • LogD: Decreased by 1.2 units (Inductive effect + Polarity).

    • Solubility: Increased 40-fold (Thermodynamic solubility).

    • Clearance:

      
       reduced by 50%. The oxetane oxygen is a poor H-bond acceptor for CYP heme iron compared to the metabolic vulnerability of methyl groups [3].
      
Case Study B: hERG Mitigation (The "Basic Amine" Fix)
  • Context: A piperidine-based CCR5 antagonist showed potent hERG inhibition (

    
    ) driven by the basic nitrogen (pKa 9.8).
    
  • Intervention: Ring contraction to an azetidine (capped with a sulfonamide) OR installation of an oxetane adjacent to the piperidine nitrogen.

  • Result: The oxetane-adjacent amine analog showed a pKa drop to 7.[1]1. This increased the neutral fraction at physiological pH, maintaining potency while abolishing hERG affinity (

    
    ) [4].
    

Experimental Protocols

To validate the choice of bioisostere, the following self-validating protocols are recommended.

Protocol: Microsomal Stability Assay (Clearance Validation)

Objective: Determine if the bioisostere replacement effectively blocks metabolic clearance compared to the parent scaffold.

Reagents:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Pre-warm at 37°C for 5 min.

  • Dosing: Add test compound (Oxetane/Azetidine analog) to a final concentration of 1

    
    M  (ensures linear kinetics, 
    
    
    
    ).
  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L of ice-cold Stop Solution.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Self-Validating Controls:

  • High Clearance Control: Verapamil or Propranolol (Must show

    
     min).
    
  • Low Clearance Control: Warfarin (Must show >80% remaining at 45 min).

  • Acceptance Criteria: The

    
     of the ln(concentration) vs. time slope must be >0.90.
    
Protocol: Chromatographic LogD Determination

Objective: Quantify lipophilicity changes.[3][4][5] Shake-flask methods are often too low-throughput; a CHI (Chromatographic Hydrophobicity Index) method is preferred for bioisostere ranking.

Workflow:

  • Column: Immobilized Artificial Membrane (IAM) column or C18 with rapid gradient.

  • Mobile Phase: A: 50 mM Ammonium Acetate (pH 7.4); B: Acetonitrile.

  • Calibration: Run a set of standards with known LogD values (e.g., Pyridine, Propranolol, Cortisone).

  • Measurement: Inject test compounds.

  • Calculation: Convert retention time (

    
    ) to CHI and then to LogD using the calibration curve equation: 
    
    
    
    .

References

  • Wuitschik, G., et al. (2010).[6][3] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Context on inductive effects similar to oxetane). Link

  • Stepan, A. F., et al. (2011).

    
    -Secretase Inhibitors. Journal of Medicinal Chemistry. Link
    
  • Burkhard, J. A., et al. (2010).[6][3] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[6][3][4][7][8][9][10] Angewandte Chemie International Edition. Link

  • Barnes-Seeman, D. (2012). The Role of Azetidines in Drug Discovery. Current Topics in Medicinal Chemistry. Link

Sources

Benzyl oxetan-3-ylcarbamate vs benzyl azetidin-3-ylcarbamate physicochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzyl oxetan-3-ylcarbamate vs. Benzyl azetidin-3-ylcarbamate: Physicochemical Properties & Synthetic Utility Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Small-Ring Heterocycles in Medicinal Chemistry

In modern drug discovery, the strategic incorporation of four-membered heterocycles—oxetanes and azetidines —has become a cornerstone for modulating physicochemical properties without significantly altering molecular volume. This guide compares two critical building blocks: Benzyl oxetan-3-ylcarbamate (an oxetane core) and Benzyl azetidin-3-ylcarbamate (an azetidine core).[1]

While both compounds utilize the benzyloxycarbonyl (Cbz) group to protect the exocyclic amine, their core rings impart drastically different physicochemical profiles. The oxetane derivative serves as a neutral, polar, lipophilicity-lowering scaffold (often a gem-dimethyl bioisostere). In contrast, the azetidine derivative acts as a highly basic, solubility-enhancing motif with a reactive secondary amine handle.

Part 1: Physicochemical Profile Comparison

The fundamental difference between these two agents lies in the core heteroatom: the ether oxygen of the oxetane versus the secondary amine of the azetidine. This dictates their acid-base behavior, lipophilicity, and solvation.

Table 1: Comparative Physicochemical Data
PropertyBenzyl oxetan-3-ylcarbamate Benzyl azetidin-3-ylcarbamate
CAS Number 1207175-40-3914348-04-2 (Free Base) / 1203099-07-3 (HCl)
Core Structure 3-Aminooxetane (Ether)3-Aminoazetidine (Amine)
Molecular Weight 207.23 g/mol 206.24 g/mol
Ionization State (pH 7.4) Neutral Cationic (+1 charge on ring N)
pKa (Core Heterocycle) ~ -2.0 (Oxonium formation, negligible)10.5 – 11.0 (Ring NH)
LogP (Neutral) 1.38 (Experimental/Consensus)~0.4 (Predicted for neutral species)
LogD (pH 7.4) 1.38 (Unchanged)< -1.5 (Highly hydrophilic due to ionization)
TPSA 55 Ų50 Ų (Neutral) / High solvation penalty as cation
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors2 Donors / 2 Acceptors
Solubility (Aq) Moderate (Polar organic)High (especially as HCl salt)
Key Insight: The "Oxetane Effect" vs. "Azetidine Basicity"
  • Oxetane (Lipophilicity Modulation): The oxetane oxygen lone pairs are exposed, acting as weak hydrogen bond acceptors. This increases aqueous solubility compared to a cyclobutane analog while lowering LogP/LogD by ~0.8–1.0 units. It does not introduce a charge.

  • Azetidine (Solubility & Basicity): The azetidine ring nitrogen is a strong base (pKa ~11). At physiological pH, it exists almost exclusively as a cation. This drastically reduces LogD and enhances solubility but introduces a high-energy desolvation penalty if the nitrogen must be deprotonated for binding.

Part 2: Structural & Conformational Analysis

The four-membered rings are not planar; they adopt a "puckered" conformation to relieve torsional strain (Pitzer strain) between vicinal hydrogens.

Conformational Dynamics
  • Oxetane Puckering: The ring puckers by approximately 25–30° . The barrier to inversion is low, allowing the ring to flip, but substituents at the 3-position (like the carbamate) prefer an equatorial-like orientation to minimize 1,3-transannular repulsion.

  • Dipole Moment: The oxetane ring has a significant dipole moment (~1.9 D) directed towards the oxygen. This vector alignment is often exploited in drug design to interact with specific protein residues or to alter the metabolic hotspot of a molecule.

Visualization: Structural & Property Comparison[2]

G cluster_0 Compound A: Benzyl oxetan-3-ylcarbamate cluster_1 Compound B: Benzyl azetidin-3-ylcarbamate Oxetane Oxetane Core (Neutral Ether) LogD ~ 1.4 PropA High Metabolic Stability Gem-dimethyl Bioisostere Oxetane->PropA Comparison Key Differentiator: Ionization at pH 7.4 Oxetane->Comparison Neutral Azetidine Azetidine Core (Basic Amine, pKa ~11) LogD < -1.0 PropB High Solubility (Salt) Reactive Handle (NH) Azetidine->PropB Azetidine->Comparison Cationic

Figure 1: Comparative structural analysis highlighting the ionization difference at physiological pH.

Part 3: Stability & Reactivity Profiles

Understanding the stability of these strained rings is vital for synthetic planning and shelf-life.

1. Chemical Stability (Acid/Base)
  • Oxetane:

    • Acid Sensitivity: While less reactive than epoxides, oxetanes can undergo ring-opening in strong Brønsted or Lewis acids (e.g., TFA, BF3·OEt2), especially if nucleophiles (water, chloride) are present.

    • Protocol Note: Avoid prolonged exposure to strong acids during Cbz deprotection. Hydrogenolysis is preferred.

  • Azetidine: [2][3][4][5]

    • Robustness: The azetidine ring is kinetically stable to both acid and base. The ring strain (~26 kcal/mol) is high, but the kinetic barrier prevents opening under standard conditions.

    • Reactivity: The free secondary amine (in Compound B) is a nucleophile. It will readily react with electrophiles (acid chlorides, aldehydes) if not protected.

2. Metabolic Stability (Microsomal)
  • Oxetane: Generally exhibits high metabolic stability . The ring blocks adjacent metabolic sites (steric bulk) and the oxygen reduces the lipophilicity that typically drives CYP450 binding.

  • Azetidine: The unsubstituted ring nitrogen is a metabolic liability (N-oxidation or glucuronidation). In drug candidates, this nitrogen is almost always capped (alkylated, acylated, or arylated) to prevent rapid clearance.

Visualization: Stability Decision Tree

Stability Start Condition Acid Strong Acid (TFA/HCl) Start->Acid Base Strong Base (NaOH) Start->Base H2 H2 / Pd-C Start->H2 OxResult Oxetane Outcome Acid->OxResult Risk of Ring Opening AzResult Azetidine Outcome Acid->AzResult Stable (Salt Formation) Base->OxResult Stable Base->AzResult Stable H2->OxResult Cbz Cleavage (Clean) H2->AzResult Cbz Cleavage (Clean)

Figure 2: Reactivity profile under standard synthetic conditions.

Part 4: Synthetic Utility & Protocols

Both compounds are primarily used as "masked" amines. The Cbz group allows for orthogonal protection strategies.

Deprotection Protocol (Cbz Removal)

Objective: Isolate the free primary amine (3-aminooxetane or 3,3-diaminoazetidine derivative).

Method A: Hydrogenolysis (Preferred for Oxetanes)

  • Reagents: H₂ (1 atm), 10% Pd/C, MeOH or EtOH.

  • Rationale: Neutral conditions prevent acid-catalyzed ring opening of the oxetane.

  • Procedure:

    • Dissolve Benzyl oxetan-3-ylcarbamate (1.0 eq) in MeOH (0.1 M).

    • Add 10 wt% Pd/C catalyst.

    • Stir under H₂ balloon for 2-4 hours.

    • Filter through Celite. Note: Oxetan-3-amine is volatile; concentrate with care.

Method B: Acid Hydrolysis (HBr/AcOH)

  • Applicability: Suitable for Azetidine derivative; RISKY for Oxetane.

  • Rationale: The azetidine ring survives harsh acid, allowing Cbz removal if hydrogenation is not feasible (e.g., presence of sulfur).

Application in Scaffold Hopping
  • Scenario: A drug candidate with a gem-dimethyl group has poor solubility.

  • Solution: Replace with Oxetane .[6][5]

    • Result: LogD lowers by ~0.[4]8. Solubility increases. Metabolic stability often improves.[5]

  • Scenario: A piperidine-based drug is too lipophilic and lacks potency.

  • Solution: Contract ring to Azetidine .

    • Result: If the nitrogen is basic, solubility skyrockets. The vector of the N-substituent changes, potentially accessing new binding pockets.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2][5][7] Angewandte Chemie International Edition. [Link]

  • Burkhard, J. A., et al. (2010). "Oxetanes in Medicinal Chemistry: Synthesis and Properties." Journal of Medicinal Chemistry. [Link]

  • Lowe, D. (2014). "Azetidines and Oxetanes."[2][5][7] In the Pipeline (Science). [Link]

  • PubChem Compound Summary. (2024). "Benzyl azetidin-3-ylcarbamate."[6] National Center for Biotechnology Information. [Link]

  • Barnes-Seeman, D. (2012). "The Role of Azetidines in Drug Discovery." Current Topics in Medicinal Chemistry. [Link]

Sources

Strategic Bioisosterism: The Oxetane "Metabolic Shield" in Amine Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "Magic Methyl" effect—adding methyl groups to boost potency—often comes at the cost of increased lipophilicity (LogP) and rapid metabolic clearance. This guide analyzes the oxetane ring as a superior bioisostere for gem-dimethyl and carbonyl groups adjacent to amines.[1]

By replacing a gem-dimethyl group with a 3,3-disubstituted oxetane, researchers can lower the pKa of the adjacent amine by ~2.5–3.0 log units , reduce lipophilicity, and significantly extend metabolic half-life (


) by blocking N-dealkylation and oxidation pathways. This guide provides the rationale, comparative data, and validation protocols for this structural modification.

Part 1: The Physicochemical Rationale[2]

The primary driver for oxetane substitution is the modulation of basicity and lipophilicity .[1]

The pKa Modulation Effect

High basicity in amine drugs often leads to:

  • hERG Channel Inhibition: Positively charged amines at physiological pH bind to the hERG channel, causing cardiotoxicity.[1]

  • Lysosomotropic Trapping: Basic drugs accumulate in acidic lysosomes, increasing volume of distribution (

    
    ) but reducing free drug concentration in the cytosol.
    
  • P-gp Efflux: Highly basic amines are frequent substrates for P-glycoprotein.[1]

The oxetane oxygen exerts a strong electron-withdrawing inductive effect (-I) on the adjacent amine.[1][2] Unlike a carbocyclic ring (cyclobutane) or an alkyl chain, the oxetane pulls electron density away from the nitrogen lone pair, making it less available for protonation.[2]

Lipophilicity (LogD) and Solvation

Replacing a lipophilic gem-dimethyl group with an oxetane reduces LogP. The exposed oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility and solvation, which often translates to improved metabolic stability by reducing non-specific binding to CYP450 active sites.[1]

Part 2: Comparative Analysis (Oxetane vs. Alternatives)

The following table compares the impact of substituting a gem-dimethyl group with an oxetane or cyclobutane on a representative piperidine-based scaffold (data synthesized from Wuitschik et al. and chemically equivalent matched molecular pairs).

Table 1: Impact on Physicochemical and Metabolic Parameters[2]
Parametergem-Dimethyl (–C(CH₃)₂)CyclobutaneOxetane (3,3-subst.) Performance Impact
pKa (of adjacent amine) ~9.8 (Highly Basic)~9.7 (No change)~7.3 (Modulated) Optimal: Closer to physiological pH; reduces hERG risk.[1]
LogD (7.4) High (Baseline)High (+0.4 vs. Me₂)Low (-0.4 to -1.0) Improved: Lower lipophilicity improves solubility.[1]
Metabolic Clearance (

)
High (Rapid N-dealkylation)Medium/HighLow (Extended

)
Superior: Blocks CYP oxidation sites sterically and electronically.
Solubility LowVery LowHigh Improved: Oxygen atom acts as H-bond acceptor.[1]
Chemical Stability StableStableStable Neutral: Surprisingly stable to hydrolysis despite ring strain.[1]
Mechanistic Visualization

The following diagram illustrates the electronic and steric "shielding" mechanism provided by the oxetane ring.

OxetaneMechanism cluster_0 Standard Amine (Gem-Dimethyl) cluster_1 Oxetane Bioisostere Node_Gem Gem-Dimethyl Amine (High pKa ~9.8) Node_Prot Protonated at pH 7.4 (Cationic) Node_Gem->Node_Prot High Basicity Node_CYP CYP450 Binding (Lipophilic Interaction) Node_Prot->Node_CYP High Affinity Node_Clear Rapid N-Dealkylation (High Clearance) Node_CYP->Node_Clear Oxidation Node_Ox Oxetane-Amine (Low pKa ~7.2) Node_Neut Neutral/Equilibrium at pH 7.4 Node_Ox->Node_Neut -I Effect (Oxygen) Node_Shield Metabolic Shield (Steric + Electronic) Node_Neut->Node_Shield Reduced Lipophilicity Node_Stable Extended Half-Life (Low Clearance) Node_Shield->Node_Stable Blocks CYP Access

Caption: Comparative pathway showing how oxetane substitution lowers pKa and lipophilicity, preventing CYP450 binding and extending metabolic stability.

Part 3: Case Study – Entospletinib Optimization

A compelling example of oxetane utility is found in the optimization of Entospletinib (SYK inhibitor).[3]

  • The Problem: The initial lead contained a morpholine ring that was susceptible to oxidative metabolism.[1][3] Replacing it with a 4-ethyl-piperazine improved stability but increased basicity (pKa ~8.0), leading to poor selectivity (T-cell vs. B-cell).[1][3]

  • The Solution: Introduction of an oxetane at the 4-position of the piperazine.[1][3]

  • The Result:

    • pKa Reduction: Dropped from 8.0 to 6.4 .[1]

    • Selectivity: Doubled the T/B cell selectivity ratio (from 5 to 10).

    • Stability: Maintained high metabolic stability while improving solubility at pH 2.[1]

This confirms that oxetanes are not just "metabolic blockers" but precision tools for tuning the physicochemical profile of amine drugs.[1]

Part 4: Experimental Protocol – Metabolic Stability Assay

To validate the impact of oxetane substitution, a rigorous Human Liver Microsome (HLM) Stability Assay is required. This protocol ensures data integrity through specific controls and quenching steps.[1]

Workflow Overview

HLM_Protocol cluster_sampling Sampling Loop Step1 Preparation Test Cmpd (1 µM) + HLM (0.5 mg/mL) Step2 Pre-Incubation 37°C for 5-10 mins Step1->Step2 Step3 Initiation Add NADPH (1 mM) Step2->Step3 Step4 Time Points 0, 5, 15, 30, 45, 60 min Step3->Step4 Step5 Quenching Add Cold Acetonitrile + IS Step4->Step5 Aliquot Transfer Step6 Processing Centrifuge (3000 rpm, 20 min) Step5->Step6 Step7 Analysis LC-MS/MS (Quantify Parent) Step6->Step7 Step8 Calculation Plot ln(% Remaining) vs Time Derive CL_int & t1/2 Step7->Step8

Caption: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay used to determine intrinsic clearance (


).
Detailed Methodology
  • Stock Preparation:

    • Prepare 10 mM stock solutions of the Oxetane analog and the gem-dimethyl control in DMSO.

    • Dilute to 1 µM final incubation concentration in 100 mM Potassium Phosphate buffer (pH 7.4). Note: 1 µM is chosen to ensure pseudo-first-order kinetics (typically < Km).[1]

  • Microsomal Incubation:

    • Matrix: Pooled Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL .[1][4]

    • Pre-incubation: Equilibrate compound and microsomes at 37°C for 5 minutes.

    • Initiation: Add NADPH (or regenerating system) to a final concentration of 1 mM to start the reaction.[1][5]

    • Controls:

      • Negative Control:[4] No NADPH (assess chemical stability).

      • Positive Control:[5][6] Verapamil (high clearance) or Midazolam.[1]

  • Sampling & Quenching:

    • At time points

      
       minutes, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) to quench the reaction and precipitate proteins.

  • Analysis:

    • Centrifuge samples at 3,000–4,000 rpm for 20 minutes at 4°C.

    • Analyze the supernatant via LC-MS/MS (e.g., Triple Quadrupole) monitoring the parent ion transition.

  • Data Calculation:

    • Plot the natural logarithm (

      
      ) of the percent parent remaining vs. time.[1][5][6]
      
    • The slope of the linear regression is

      
       (depletion rate constant).
      
    • Half-life (

      
      ): 
      
      
      
    • Intrinsic Clearance (

      
      ): 
      
      
      

References

  • Wuitschik, G., et al. (2006).[1][7] Oxetanes as Promising Modules in Drug Discovery.[1][8][2][7][9][10][11] Angewandte Chemie International Edition.[1][7] [Link]

  • Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1] Journal of Medicinal Chemistry.[1] [Link]

  • Bull, J. A., et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[1][7] Chemical Reviews.[1] [Link]

  • Bajo, E., et al. (2023).[1] Oxetanes in Drug Discovery Campaigns.[1][8][2][7] Journal of Medicinal Chemistry.[1] [Link]

  • Cyprotex. Microsomal Stability Assay Protocol. Evotec.[1] [Link]

Sources

Comparative Crystallographic Analysis: Benzyl Oxetan-3-ylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the modulation of physicochemical properties without altering potency is a persistent bottleneck. This guide analyzes the benzyl oxetan-3-ylcarbamate scaffold, specifically focusing on the oxetane ring as a high-value bioisostere for gem-dimethyl and carbonyl groups.[1][2]

While gem-dimethyl groups often introduce metabolic liabilities and lipophilicity (increasing LogP), and carbonyls introduce enolization risks, the oxetane moiety offers a unique "Goldilocks" zone: low lipophilicity, high metabolic stability, and specific hydrogen-bond accepting capabilities.

This guide provides a structural comparison of the oxetan-3-ylcarbamate motif against its primary alternatives, supported by crystallographic insights and experimental protocols.

Structural & Crystallographic Analysis[3]

The Bioisostere Landscape

The decision to incorporate an oxetan-3-ylcarbamate relies on three structural pillars: volume, polarity, and vector alignment.

FeatureOxetane (Target) gem-Dimethyl (Alternative A) Cyclobutane (Alternative B)
Electronic Character Polar (Ether oxygen)Non-polar (Hydrophobic)Non-polar
H-Bonding H-Bond Acceptor (O)NoneNone
Ring Conformation Puckered (~8-30°)Tetrahedral (Acyclic)Puckered (variable)
Metabolic Stability High (Blocks C-H oxidation)Low (Benzylic oxidation risk)Moderate
Solubility Impact Significant IncreaseDecreaseNeutral/Decrease
Crystallographic Insights: The Oxetane Pucker

X-ray diffraction studies of N-oxetan-3-yl derivatives reveal critical conformational preferences that dictate how these molecules pack in the solid state and bind in protein pockets.

Key Structural Parameters (Representative of Class):

  • Ring Puckering: Unlike the planar depiction often seen in 2D sketches, the oxetane ring in crystal structures typically exhibits a puckering angle (

    
    ) between 8.7° and 30° . This deviation from planarity is crucial for relieving torsional strain between adjacent methylene groups.
    
  • Bond Angles: The internal C-O-C angle is compressed (~92°), significantly deviating from the ideal tetrahedral angle (109.5°). This strain is the thermodynamic driver for the ring's reactivity in specific conditions but is kinetically stable in physiological environments.

  • Vector Alignment: The C(3)–N bond in oxetan-3-ylcarbamates aligns nearly perfectly with the bisector of the gem-dimethyl group it replaces, ensuring that the substituents project into the same spatial region within a binding pocket.

Intermolecular Interactions

The defining crystallographic feature of benzyl oxetan-3-ylcarbamate derivatives is the Hydrogen Bond Network .

  • Donor: The carbamate N-H.

  • Acceptor: The oxetane oxygen (ether).

  • Observation: In crystal lattices, these molecules often form infinite chains or dimers where the carbamate N-H donates a hydrogen bond to the oxetane oxygen of a neighboring molecule. Gem-dimethyl analogs lack this acceptor, forcing them to rely on the carbonyl oxygen of the carbamate, altering the packing motif and reducing aqueous solubility.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the oxetane scaffold over alternatives, based on structural data.

Bioisostere_Decision Start Lead Compound Optimization Issue Identify Liability Start->Issue GemDim Current Group: gem-Dimethyl Issue->GemDim High LogP Carbonyl Current Group: Carbonyl Issue->Carbonyl Enolization/Redox Solubility Poor Solubility? Oxetane Switch to Oxetane Solubility->Oxetane Yes (Need Polar Isostere) Cyclobutane Switch to Cyclobutane Solubility->Cyclobutane No (Need Lipophilic Bulk) Metab Metabolic Instability? Metab->Oxetane Block Metabolism GemDim->Solubility Carbonyl->Metab Result Validation: X-Ray Crystallography Oxetane->Result Lower LogP Retain Vector

Caption: Decision tree for bioisosteric replacement. Oxetanes are prioritized when solubility and metabolic blocking are required simultaneously.

Experimental Protocols

Synthesis of Benzyl Oxetan-3-ylcarbamate

Rationale: Direct amination of oxetan-3-one is common, but the Curtius rearrangement offers a robust route to the carbamate without handling unstable amine intermediates.

Reagents: 3-Oxetanecarboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Benzyl alcohol, Toluene.

  • Activation: Charge a flame-dried flask with 3-oxetanecarboxylic acid (1.0 eq) and anhydrous toluene (0.5 M). Add TEA (1.1 eq) under N₂ atmosphere.

  • Azide Formation: Cool to 0°C. Add DPPA (1.05 eq) dropwise. Stir for 1 hour at RT.

  • Rearrangement: Heat the mixture to 80°C. Evolution of N₂ gas indicates the formation of the isocyanate intermediate. Monitor via IR (appearance of -N=C=O peak ~2270 cm⁻¹).

  • Trapping: Once gas evolution ceases (~1-2 h), add Benzyl alcohol (1.5 eq). Continue heating at 80°C for 4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography (Gradient: 10-50% EtOAc/Hexanes).

Crystallization Protocol (Vapor Diffusion)

Rationale: Oxetane derivatives are often too soluble in polar solvents for simple cooling crystallization. Vapor diffusion allows for controlled supersaturation.

Materials:

  • Solvent (Inner Vial): Dichloromethane (DCM) or Methanol (good solubility).

  • Anti-solvent (Outer Vial): n-Heptane or Diethyl ether (poor solubility).

Step-by-Step:

  • Dissolution: Dissolve 20 mg of pure benzyl oxetan-3-ylcarbamate in the minimum amount of DCM (approx. 0.5 mL) in a small 4 mL vial (inner vial). Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if necessary to remove nucleation sites.

  • Chamber Setup: Place the small vial (uncapped) inside a larger 20 mL scintillation vial (outer vial).

  • Anti-solvent Addition: Carefully add n-Heptane (approx. 3-4 mL) to the outer vial. Critical: Do not let the heptane overflow into the inner vial. The liquid level of the outer vial should be lower than the rim of the inner vial.

  • Equilibration: Cap the outer vial tightly. Seal with Parafilm to prevent total solvent evaporation.

  • Incubation: Store at 20°C in a vibration-free environment.

  • Harvesting: Crystals suitable for X-ray diffraction (block-like or prisms) typically form within 2-5 days as the volatile DCM diffuses out and heptane diffuses in.

Comparative Data Summary

The following table summarizes the physicochemical shifts observed when transitioning from a gem-dimethyl to an oxetane scaffold within a carbamate context.

Metricgem-Dimethyl AnalogOxetane Analog Net Effect
LogP (Lipophilicity) High (Baseline)Lower (~ -1.0 to -1.5 units) Improved aqueous solubility.
Metabolic Clearance High (C-H oxidation)Low Blocked metabolic "hot spot".
H-Bond Acceptors 2 (Carbamate CO + O)3 (Carbamate CO + O + Oxetane O) Enhanced solvent interaction.
Molecular Volume ~75 ų~64 ų Reduced steric bulk; better fit in tight pockets.
C-O Bond Length N/A1.45 Å (avg) Indicator of ring strain.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[3][4][5][6][7][8][9] Angewandte Chemie International Edition, 45(46), 7736-7739.

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Spirocyclic Oxetanes." Organic Letters, 12(9), 1944–1947.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl oxetan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of Benzyl oxetan-3-ylcarbamate, grounding each step in established scientific principles and regulatory standards to ensure the safety of personnel and the protection of our environment.

Foundational Principles: Understanding the Chemistry of Disposal

The disposal protocol for Benzyl oxetan-3-ylcarbamate is dictated by the reactivity of its constituent functional groups: the carbamate linkage and the strained oxetane ring. A nuanced understanding of their behavior is paramount to mitigating risks during handling and disposal.

The Carbamate Moiety: Carbamates are recognized by the U.S. Environmental Protection Agency (EPA) as toxic, and wastes generated from their production and use are regulated as hazardous under the Resource Conservation and Recovery Act (RCRA)[1]. They are known to be incompatible with strong acids, bases, and oxidizing agents.

The Oxetane Ring: The four-membered oxetane ring possesses significant ring strain, making it susceptible to ring-opening reactions, particularly under acidic conditions[2][3]. While generally stable in the presence of bases, its reactivity under acidic conditions can be unpredictable and lead to the formation of unintended byproducts[2][4].

This dual reactivity profile informs our core disposal directive: avoidance of uncontrolled chemical reactions in waste streams. Indiscriminate mixing with other laboratory waste is not permissible.

Immediate Safety and Spill Response

Prior to handling Benzyl oxetan-3-ylcarbamate, ensure that all personnel are familiar with the appropriate personal protective equipment (PPE) and emergency procedures.

PPE RequirementSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents dermal absorption.
Body Protection Laboratory coatProtects against incidental contact.
Respiratory Protection Use in a well-ventilated area or with a fume hoodAvoids inhalation of any dusts or aerosols.

In the event of a small spill:

  • Alert personnel in the immediate area.

  • Contain the spill using an inert absorbent material such as sand, diatomite, or universal binders[5]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.

Step-by-Step Disposal Protocol

The required method for the disposal of Benzyl oxetan-3-ylcarbamate, in compliance with EPA regulations for carbamate wastes, is through a licensed hazardous waste disposal facility. The most common and effective method is controlled incineration [1].

Step 1: Waste Segregation and Collection

All waste streams containing Benzyl oxetan-3-ylcarbamate must be segregated at the point of generation. This includes:

  • Unused or expired pure compound.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves).

  • Solutions containing the compound.

  • Spill cleanup materials.

Collect these wastes in a dedicated, properly labeled hazardous waste container. The container must be:

  • Made of a compatible material (e.g., high-density polyethylene).

  • Kept closed except when adding waste.

  • Stored in a designated satellite accumulation area.

Step 2: Labeling

The waste container must be labeled with:

  • The words "Hazardous Waste".

  • The full chemical name: "Benzyl oxetan-3-ylcarbamate".

  • The associated hazards (e.g., "Toxic").

  • The date of accumulation.

Step 3: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Waste Stream Management: A Decision-Making Workflow

To prevent accidental and hazardous mixing of waste, the following workflow should be implemented.

waste_disposal_flowchart start Waste Generation (Benzyl oxetan-3-ylcarbamate) decision_solid_liquid Solid or Liquid Waste? start->decision_solid_liquid solid_waste Solid Waste (e.g., contaminated gloves, weigh boats) decision_solid_liquid->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) decision_solid_liquid->liquid_waste Liquid collect_solid Collect in dedicated, labeled solid hazardous waste container. solid_waste->collect_solid decision_aqueous_organic Aqueous or Organic Solvent? liquid_waste->decision_aqueous_organic aqueous_waste Aqueous Waste decision_aqueous_organic->aqueous_waste Aqueous organic_waste Organic Waste decision_aqueous_organic->organic_waste Organic collect_aqueous Collect in dedicated, labeled aqueous hazardous waste container. aqueous_waste->collect_aqueous collect_organic Collect in dedicated, labeled organic hazardous waste container. organic_waste->collect_organic contact_ehs Contact EHS for disposal via licensed facility (incineration). collect_solid->contact_ehs collect_aqueous->contact_ehs collect_organic->contact_ehs

Caption: Waste segregation decision tree for Benzyl oxetan-3-ylcarbamate.

Disposal of Empty Containers

Empty containers that once held Benzyl oxetan-3-ylcarbamate must also be disposed of as hazardous waste unless properly decontaminated.

Decontamination Procedure:

  • Rinse the container three times with a suitable solvent (e.g., isopropanol or ethanol).

  • Collect the rinsate in a designated hazardous waste container for liquid waste.

  • Allow the container to air dry completely in a fume hood.

  • Once dry, the container can be disposed of as regular laboratory glassware or plastic waste, after defacing the original label.

References

  • U.S. Environmental Protection Agency. (2011, August 12). EPA Issues Rule on Carbamate Wastes. EPA. [Link]

  • U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]

  • U.S. Environmental Protection Agency. (1994, March 1). Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. EPA. [Link]

  • Restek Corporation. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Restek. [Link]

  • University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. [Link]

  • Kovalev, I. S., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7679. [Link]

  • Khan Academy. (2020, November 3). Hydrolysis of carboxylic and carbonic acid derivatives. YouTube. [Link]

  • Zhuravlev, F., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4943–4947. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(28), 4516-4527. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Wikipedia. Carbamate. [Link]

  • ResearchGate. (a) Hydrolysis of carbamate. (b) Degradation products of sugar derived dilactones containing cross. [Link]

  • PubChem. (S)-Benzyl (2-oxooxetan-3-YL)carbamate. [Link]

  • ResearchGate. Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. [Link]

  • Beilstein Journal of Organic Chemistry. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]

  • The Dong Group. Oxetane Presentation. [Link]

  • Canyon Components. AMMONIUM CARBAMATE. [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Marco Rubber & Plastics. Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. [Link]

  • U.S. Environmental Protection Agency. Carbamates Waste Compatibility. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.